2-Amino-2-methyl-4-phenylbutanenitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-2-methyl-4-phenylbutanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-11(13,9-12)8-7-10-5-3-2-4-6-10/h2-6H,7-8,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCYTAOQUAUQGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Amino-2-methyl-4-phenylbutanenitrile (CAS 96866-55-6)
This document provides a comprehensive technical overview of 2-Amino-2-methyl-4-phenylbutanenitrile, a key chemical intermediate. It is intended for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry. This guide delves into the synthesis, physicochemical properties, spectroscopic profile, and potential applications of this molecule, grounding all technical claims in authoritative references.
Introduction and Strategic Importance
2-Amino-2-methyl-4-phenylbutanenitrile, identified by CAS number 96866-55-6, is an α-aminonitrile. Its structure is characterized by a quaternary carbon atom bonded to an amino group, a nitrile group, a methyl group, and a phenylethyl group. This unique arrangement makes it a valuable chiral building block and a precursor for synthesizing α,α-disubstituted amino acids—a class of unnatural amino acids that are of significant interest in medicinal chemistry for their ability to introduce conformational constraints into peptides and other bioactive molecules[1]. The phenethylamine scaffold within its structure is also a well-known pharmacophore present in many neuroactive compounds, suggesting its potential as a starting point for the development of novel central nervous system (CNS) agents[2].
Synthesis and Mechanistic Insight
The most direct and widely adopted method for synthesizing α-aminonitriles is the Strecker synthesis, a classic multi-component reaction first reported in 1850[3]. This one-pot reaction offers high atom economy and is a cornerstone of amino acid synthesis[3][4][5].
The Strecker Synthesis Pathway
The synthesis of 2-Amino-2-methyl-4-phenylbutanenitrile proceeds via the reaction of a ketone (4-phenyl-2-butanone, also known as benzylacetone), an ammonia source, and a cyanide source.
-
Reactants:
-
Ketone: 4-phenyl-2-butanone (CAS 2550-26-7)
-
Ammonia Source: Ammonia (NH₃) or an ammonium salt like ammonium chloride (NH₄Cl)
-
Cyanide Source: Sodium cyanide (NaCN), potassium cyanide (KCN), or trimethylsilyl cyanide (TMSCN)[6]
-
The overall reaction involves the formation of an imine intermediate from the ketone and ammonia, followed by the nucleophilic addition of a cyanide ion to the imine carbon.[5]
Reaction Mechanism
The causality of the Strecker synthesis is a well-established, three-step process:
-
Imine Formation: The carbonyl carbon of 4-phenyl-2-butanone is attacked by the lone pair of electrons on the nitrogen atom of ammonia. This is followed by dehydration to form a protonated imine, or iminium ion.
-
Cyanide Addition: The nucleophilic cyanide ion (CN⁻) attacks the electrophilic carbon of the iminium ion. This step creates the crucial C-C bond and establishes the α-aminonitrile core structure.
-
Protonation: The resulting anionic intermediate is protonated, typically by water or another protic species in the reaction mixture, to yield the final product, 2-Amino-2-methyl-4-phenylbutanenitrile.
Caption: Strecker synthesis workflow for 2-Amino-2-methyl-4-phenylbutanenitrile.
Experimental Protocol: A Self-Validating System
The following protocol is a representative procedure adapted from established methodologies for the Strecker synthesis[6][7]. Each step is designed to ensure reaction completion and facilitate purification.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Argon), dissolve 4-phenyl-2-butanone (1 equivalent) in methanol.
-
Ammonia Addition: Add a solution of aqueous ammonia (e.g., 28-30%, ~5-10 equivalents) to the flask. Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Cyanide Addition: Prepare a solution of sodium cyanide (NaCN, ~1.2 equivalents) in water. Cool the reaction flask to 0°C using an ice bath. Add the NaCN solution dropwise via the dropping funnel over 30-60 minutes. Caution: This step is highly exothermic and releases toxic HCN gas; it must be performed in a well-ventilated fume hood.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting ketone is consumed.
-
Work-up and Extraction: Quench the reaction by carefully adding water. Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: The crude aminonitrile can be further purified by vacuum distillation or column chromatography on silica gel to yield the pure 2-Amino-2-methyl-4-phenylbutanenitrile.
Physicochemical and Spectroscopic Profile
Characterization of the final product is essential to confirm its identity and purity. While extensive experimental data for this specific compound is scarce in the literature, its properties can be predicted based on its structure and data from analogous compounds[8][9].
Physicochemical Properties
| Property | Value | Data Type | Source |
| CAS Number | 96866-55-6 | - | - |
| Molecular Formula | C₁₁H₁₄N₂ | - | - |
| Molecular Weight | 174.24 g/mol | Computed | PubChem |
| Appearance | Colorless to yellow liquid/oil (predicted) | Predicted | - |
| Boiling Point | Not available | Experimental | - |
| Melting Point | Not available | Experimental | - |
| Solubility | Predicted to be soluble in organic solvents (e.g., alcohols, ethers, chlorinated solvents) and sparingly soluble in water. | Predicted | - |
| LogP (Computed) | ~1.5 - 2.5 (predicted) | Computed | - |
Spectroscopic Data for Structural Elucidation
The following are the expected spectroscopic features for 2-Amino-2-methyl-4-phenylbutanenitrile, which are critical for its unambiguous identification.
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
δ ~7.1-7.3 ppm: Multiplet, 5H (aromatic protons of the phenyl group).
-
δ ~2.6-2.8 ppm: Multiplet, 2H (methylene protons, -CH₂-Ph).
-
δ ~1.8-2.0 ppm: Multiplet, 2H (methylene protons, -C-CH₂-CH₂-).
-
δ ~1.6-2.0 ppm: Broad singlet, 2H (amine protons, -NH₂). This signal may exchange with D₂O.
-
δ ~1.4 ppm: Singlet, 3H (methyl protons, -CH₃).
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
δ ~138-140 ppm: Quaternary aromatic carbon.
-
δ ~126-129 ppm: Aromatic CH carbons.
-
δ ~120-125 ppm: Nitrile carbon (-C≡N).
-
δ ~55-60 ppm: Quaternary carbon (-C(NH₂)(CN)-).
-
δ ~40-45 ppm: Methylene carbon (-C-CH₂-CH₂-).
-
δ ~30-35 ppm: Methylene carbon (-CH₂-Ph).
-
δ ~25-30 ppm: Methyl carbon (-CH₃).
-
-
IR (Infrared) Spectroscopy:
-
ν ~3300-3400 cm⁻¹: N-H stretching (primary amine), typically two bands.
-
ν ~3000-3100 cm⁻¹: Aromatic C-H stretching.
-
ν ~2850-2960 cm⁻¹: Aliphatic C-H stretching.
-
ν ~2220-2260 cm⁻¹: C≡N stretching (nitrile), typically a sharp, medium-intensity band.
-
ν ~1600, 1495 cm⁻¹: C=C stretching (aromatic ring).
-
-
MS (Mass Spectrometry):
-
[M]⁺: Expected molecular ion peak at m/z = 174.
-
Fragmentation: Key fragments would likely arise from the loss of HCN (m/z = 147) and cleavage of the phenylethyl side chain.
-
Caption: A typical workflow for the analytical characterization of a synthesized compound.
Applications in Research and Drug Development
The true value of 2-Amino-2-methyl-4-phenylbutanenitrile lies in its role as a versatile synthetic intermediate.
-
Precursor to Unnatural Amino Acids: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-amino-2-methyl-4-phenylbutanoic acid. This α,α-disubstituted amino acid can be incorporated into peptides to enhance their metabolic stability or to enforce specific secondary structures, a key strategy in modern drug design[1].
-
Building Block for Heterocycles: The vicinal amino and nitrile functionalities are primed for cyclization reactions to form various nitrogen-containing heterocycles, which are privileged structures in many approved drugs[10].
-
Scaffold for CNS Drug Discovery: As an analog of phenethylamine, this molecule and its derivatives are logical candidates for screening in CNS-targeted drug discovery programs. The core structure is amenable to a wide range of chemical modifications to explore structure-activity relationships (SAR) for targets such as adrenergic and dopamine receptors[2].
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 2-Amino-2-methyl-4-phenylbutanenitrile is not widely available, compounds of this class (α-aminonitriles) should be handled with significant caution due to their potential toxicity.
-
Potential Hazards: α-Aminonitriles can be toxic if inhaled, ingested, or absorbed through the skin. They may cause irritation to the skin, eyes, and respiratory tract. In the presence of acid or moisture, they can potentially release hydrogen cyanide (HCN)[8][9].
-
Handling:
-
Always handle this compound in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Avoid creating aerosols or dust.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong acids and oxidizing agents[11].
-
Disposal: Dispose of waste in accordance with federal, state, and local environmental regulations[11].
References
-
NROChemistry. Strecker Synthesis. Available from: [Link]
-
Wikipedia. Strecker amino acid synthesis. Available from: [Link]
-
Pandey, J., et al. (2020). Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. Available from: [Link]
-
Madadi, E. (2021). Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate. CABI Digital Library. Available from: [Link]
-
Organic Chemistry Portal. Strecker Synthesis. Available from: [Link]
-
AAPPTEC. MSDS - Safety Data Sheet. Available from: [Link]
-
PubChem. 2-Amino-2-methylbutyronitrile. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. 2-Amino-2-phenylacetonitrile. National Center for Biotechnology Information. Available from: [Link]
-
Samanta, S., et al. (2024). Synthesis of Spiro[Indane-1,3-Dione-2-Pyrrolidines] by the Reaction of 2-(2′-Ketoalkyl)-1,3-indandiones with Triazinanes. The Journal of Organic Chemistry. Available from: [Link]
-
Singh, Om V., and Han, H. (2017). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC. Available from: [Link]
Sources
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- 3. Organocatalytic Synthesis of α-Aminonitriles: A Review | MDPI [mdpi.com]
- 4. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Strecker Synthesis [organic-chemistry.org]
- 8. 2-Amino-2-methylbutyronitrile | C5H10N2 | CID 15576830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Amino-2-phenylacetonitrile | C8H8N2 | CID 40838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. peptide.com [peptide.com]
chemical structure of 2-Amino-2-methyl-4-phenylbutanenitrile
The following technical guide provides an in-depth analysis of 2-Amino-2-methyl-4-phenylbutanenitrile , a critical intermediate in the synthesis of non-proteinogenic amino acids used in peptidomimetics and drug discovery.
Synthesis, Properties, and Application as a Constrained Amino Acid Precursor
Executive Summary
2-Amino-2-methyl-4-phenylbutanenitrile (CAS: 96866-55-6) is the
In modern drug development, this compound serves as a strategic building block for:
-
Peptidomimetics: Inducing helical secondary structures (e.g.,
-helix) in therapeutic peptides. -
Protease Resistance: Sterically blocking the approach of proteolytic enzymes, thereby extending the half-life of peptide drugs.
-
Heterocyclic Synthesis: Acting as a core scaffold for the synthesis of imidazoles and diazepines in small-molecule inhibitor discovery.
Chemical Identity & Physicochemical Properties[1]
The structural uniqueness of this compound lies in the quaternary carbon (C2), which breaks the standard hydrogen-bonding pattern of natural amino acids and introduces chirality that must be carefully managed during synthesis.
Table 1: Physicochemical Specifications
| Property | Specification |
| IUPAC Name | 2-Amino-2-methyl-4-phenylbutanenitrile |
| Common Name | |
| CAS Number | 96866-55-6 (Free Base) / 132539-60-7 (HCl Salt) |
| Molecular Formula | |
| Molecular Weight | 174.24 g/mol |
| Structure Description | Phenyl ring attached via an ethyl linker to a quaternary |
| Physical State | Pale yellow oil or low-melting solid (Free base); White crystalline solid (HCl salt) |
| Solubility | Soluble in MeOH, EtOH, DMSO, DCM; Sparingly soluble in water (Free base). |
| pKa (Calc.) | ~7.8 (Amine) |
Synthesis & Manufacturing Methodology
The industrial standard for synthesizing 2-Amino-2-methyl-4-phenylbutanenitrile is the Strecker Synthesis , utilizing 4-phenylbutan-2-one (Benzylacetone) as the starting ketone. This route is preferred for its atom economy and scalability.
Mechanistic Pathway
The reaction proceeds via the formation of a ketimine intermediate, followed by the nucleophilic attack of the cyanide ion. Due to the steric bulk of the benzylacetone side chain, reaction times may be longer compared to simple ketones like acetone.
Experimental Protocol: Strecker Synthesis
Note: Cyanide reagents are highly toxic. All operations must be performed in a well-ventilated fume hood with appropriate cyanide antidote kits available.
Reagents:
-
4-Phenylbutan-2-one (Benzylacetone): 1.0 eq
-
Ammonium Chloride (
): 1.1 eq -
Sodium Cyanide (
): 1.1 eq -
Solvent: Methanol/Water (1:1 v/v) or Ammonia/Methanol solution.
Step-by-Step Procedure:
-
Preparation: Dissolve
(1.1 eq) and (1.1 eq) in water. -
Addition: Add the ketone (Benzylacetone, 1.0 eq) dissolved in Methanol to the aqueous solution.
-
Reaction: Stir the biphasic mixture vigorously at room temperature (
) for 24–48 hours. Monitor conversion via TLC or LC-MS (Target Mass: 175.1 ). -
Workup:
-
Dilute with water and extract with Dichloromethane (DCM) or Ethyl Acetate (
). -
Wash the combined organic layers with brine.
-
Dry over anhydrous
and concentrate under reduced pressure.
-
-
Purification: The crude aminonitrile is often an oil. It can be purified by converting it to the Hydrochloride salt:
-
Dissolve crude oil in diethyl ether.
-
Bubble dry
gas or add 4M in dioxane dropwise. -
Filter the white precipitate (2-Amino-2-methyl-4-phenylbutanenitrile HCl).
-
Downstream Transformation: Hydrolysis
To obtain the amino acid
-
Reflux the aminonitrile in 6M
for 12–24 hours. -
The nitrile hydrolyzes first to the amide, then to the carboxylic acid.
-
Isolate via ion-exchange chromatography or crystallization at the isoelectric point.
Applications in Drug Discovery[2]
Conformational Constraint in Peptides
The incorporation of
-
Helix Stabilization: Promotes
-helical or -helical structures, which are often required for protein-protein interaction (PPI) inhibitors. -
Receptor Selectivity: The "gem-dimethyl" effect (Thorpe-Ingold effect) locks the side chain in a specific orientation, potentially increasing affinity for target receptors (e.g., GPCRs).
Metabolic Stability
Peptide therapeutics often fail due to rapid degradation by peptidases. The steric bulk of the
Workflow Visualization
The following diagram illustrates the synthesis and application logic for this compound.
Caption: Figure 1: The synthetic pathway from Benzylacetone to the constrained amino acid and its integration into peptide therapeutics.
Safety & Regulatory Considerations
Handling Nitriles
-
Hazard: The synthesis involves Sodium Cyanide, which releases fatal Hydrogen Cyanide (HCN) gas upon contact with acid.
-
Control: Maintain pH > 10 in aqueous cyanide waste streams. Use bleach (Sodium Hypochlorite) to quench cyanide waste before disposal.
-
PPE: Double nitrile gloves, chemical splash goggles, and a face shield are mandatory.
Stereochemistry
The Strecker synthesis yields a racemic mixture. For drug applications, enantiopure material is often required.
-
Resolution: The resulting amino acid can be resolved using chiral HPLC or enzymatic resolution (e.g., Acylase I) after acetylation.
-
Asymmetric Synthesis: Alternatively, use chiral sulfinimines (Ellman's auxiliary) instead of simple ammonium salts to induce stereoselectivity during the cyanide addition step.
References
- World Intellectual Property Organization. (2009). Patent WO2009158633A1: Drug conjugates.
-
Oddepally, R., et al. (2025).[1][2] Benzimidazole Derivatives Related to 2,3-Acrylonitriles... Synthesis and Antitumor Evaluation. ChemInform. Retrieved from [Link]
Sources
2-Amino-2-methyl-4-phenylbutanenitrile molecular weight and formula
An In-Depth Technical Guide to 2-Amino-2-methyl-4-phenylbutanenitrile: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Amino-2-methyl-4-phenylbutanenitrile, a bifunctional organic compound with significant potential in synthetic chemistry and pharmaceutical development. By detailing its fundamental properties, synthesis methodologies, and exploring its prospective applications, this document serves as a crucial resource for professionals in the field.
Core Molecular Attributes
Molecular Formula: C₁₂H₁₆N₂
Molecular Weight: 188.27 g/mol
Structural Elucidation
2-Amino-2-methyl-4-phenylbutanenitrile is classified as an α-aminonitrile. Its structure is characterized by a four-carbon butane backbone. A nitrile group (-C≡N) is located at the first carbon (C1). The second carbon (C2) is a chiral center, featuring both an amino group (-NH₂) and a methyl group (-CH₃). A phenyl group (-C₆H₅) is attached to the fourth carbon (C4).
| Feature | Description |
| Backbone | Butanenitrile |
| Functional Groups | Amino (-NH₂), Nitrile (-C≡N), Phenyl (-C₆H₅) |
| Substitution | 2-Amino, 2-Methyl, 4-Phenyl |
| Chirality | Chiral center at the C2 position |
Synthesis and Mechanistic Insights
The synthesis of α-aminonitriles is a well-established area of organic chemistry, with the Strecker synthesis being a primary and historically significant method.[1][2][3] This reaction offers a direct route to α-aminonitriles through a one-pot, three-component reaction.
Conceptual Synthetic Protocol: Modified Strecker Synthesis
The synthesis of 2-Amino-2-methyl-4-phenylbutanenitrile can be envisioned through a modified Strecker reaction, which is adept at creating α,α-disubstituted amino acids and their nitrile precursors.[2]
Reactants:
-
Ketone: 4-Phenylbutan-2-one
-
Ammonia Source: Ammonia (NH₃) or an ammonium salt (e.g., NH₄Cl)
-
Cyanide Source: Hydrogen Cyanide (HCN) or a cyanide salt (e.g., KCN, NaCN)
Step-by-Step Methodology:
-
Imine Formation: The reaction commences with the condensation of 4-phenylbutan-2-one with ammonia. The carbonyl oxygen is protonated, followed by a nucleophilic attack of ammonia on the carbonyl carbon. Subsequent proton exchange and elimination of a water molecule lead to the formation of an iminium ion intermediate.[2][3]
-
Nucleophilic Attack of Cyanide: A cyanide ion then performs a nucleophilic attack on the iminium carbon, resulting in the formation of the α-aminonitrile, 2-Amino-2-methyl-4-phenylbutanenitrile.[2]
-
Hydrolysis (Optional for Amino Acid Synthesis): For the synthesis of the corresponding amino acid, the nitrile group of the α-aminonitrile is hydrolyzed. This involves the protonation of the nitrile nitrogen, followed by the attack of a water molecule on the nitrile carbon. Further steps of proton exchange, nucleophilic attack by water, and elimination of ammonia yield the final α-amino acid.[1][2]
Causality in Experimental Choices:
-
The use of a ketone (4-phenylbutan-2-one) instead of an aldehyde is crucial for the synthesis of the α,α-disubstituted product.[2]
-
The choice of cyanide source can be adapted for safety and reaction conditions. While HCN is highly effective, cyanide salts like KCN or NaCN are often used in buffered aqueous media to avoid handling the highly toxic gas.[3]
-
Modern variations of the Strecker synthesis may employ organocatalysts to enhance efficiency and stereoselectivity.[4]
Visualization of the Synthetic Pathway
Caption: Modified Strecker Synthesis for 2-Amino-2-methyl-4-phenylbutanenitrile.
Applications in Research and Drug Development
α-Aminonitriles are highly versatile building blocks in organic synthesis and medicinal chemistry due to their dual reactivity.[5][6]
Precursors to Amino Acids and Derivatives
The most direct application of α-aminonitriles is their role as immediate precursors to α-amino acids through hydrolysis.[1] The title compound can thus be used to synthesize 2-amino-2-methyl-4-phenylbutanoic acid, a non-proteinogenic amino acid that could be incorporated into novel peptides or used as a chiral building block.
Role in Heterocyclic Synthesis
The amino and nitrile functionalities of 2-Amino-2-methyl-4-phenylbutanenitrile provide a gateway to a wide array of nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in many pharmaceuticals.[6]
Potential in Medicinal Chemistry
The nitrile group is a significant pharmacophore found in over 30 approved pharmaceuticals.[7] It can enhance binding affinity to target proteins and improve the pharmacokinetic profile of drug candidates.[7] α-aminonitriles, in particular, have been developed as reversible inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-IV) for the treatment of diabetes.[8] The structural motifs present in 2-Amino-2-methyl-4-phenylbutanenitrile make it an interesting candidate for exploration in various therapeutic areas.
References
- Das, B., Ramu, R., & Mahesh, K. R. (2006). A novel, simple and efficient one-pot synthesis of α-aminonitriles. Journal of Organic Chemistry, 71(6), 2532-2534.
-
Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]
-
MDPI. (n.d.). Organocatalytic Synthesis of α-Aminonitriles: A Review. Retrieved from [Link]
-
Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]
-
NROChemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]
-
Johannes Gutenberg-Universität Mainz. (2018). Aminonitriles as building blocks in organic chemistry. Retrieved from [Link]
-
ACS Publications. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Retrieved from [Link]
-
SIOC Journals. (n.d.). Application of Nitrile in Drug Design. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Aminonitriles as building blocks in organic chemistry | Organic Chemistry [ak-opatz.chemie.uni-mainz.de]
- 7. Application of Nitrile in Drug Design [sioc-journal.cn]
- 8. pubs.acs.org [pubs.acs.org]
solubility of 2-Amino-2-methyl-4-phenylbutanenitrile in organic solvents
Technical Guide: Solubility Profile and Solvent Selection for 2-Amino-2-methyl-4-phenylbutanenitrile
Executive Summary
2-Amino-2-methyl-4-phenylbutanenitrile is a critical synthetic intermediate, primarily serving as the Strecker adduct in the synthesis of
Understanding its solubility profile is essential for two distinct phases of drug development:
-
Synthesis: Optimizing the Strecker reaction yield (homogeneity vs. biphasic systems).
-
Purification: Leveraging pH-dependent solubility switches (Acid-Base Extraction) to isolate the amine from non-basic impurities.[1]
This guide provides a technical analysis of its solubility across solvent classes, theoretical solubility parameters, and validated protocols for experimental determination.
Physicochemical Characterization
To predict solubility behavior, we must first analyze the molecular architecture.
| Feature | Chemical Moiety | Solubility Impact |
| Hydrophobic Domain | Phenyl ring + Ethyl linker | Promotes solubility in non-polar/aromatic solvents (Toluene, DCM).[1] |
| Polar Domain | Nitrile (-CN) | Increases polarity; dipole-dipole interactions (soluble in MeCN, EtOAc).[1] |
| Basic Domain | Primary Amine (-NH | Critical Handle: Allows protonation.[1] Soluble in aqueous acid; H-bond donor/acceptor.[1] |
| Steric Bulk | Quaternary Carbon ( | Reduces crystal lattice energy, potentially lowering melting point (often an oil or low-melting solid).[1] |
Predicted Properties:
-
LogP (Octanol/Water): ~2.1 – 2.5 (Lipophilic in free base form).[1]
-
pKa (Conjugate Acid): ~9.5 – 10.0 (Typical for
-amino nitriles).[1] -
Physical State: Viscous oil or low-melting solid (racemate); Salts (HCl, Tartrate) are crystalline solids.[1]
Solubility Profile & Solvent Selection
The solubility of 2-Amino-2-methyl-4-phenylbutanenitrile is strictly pH-dependent.[1] The data below categorizes solvents based on their interaction with the Free Base versus the Salt Form (e.g., Hydrochloride).
Table 1: Qualitative Solubility Matrix
| Solvent Class | Specific Solvent | Free Base Solubility | Salt Form (HCl) Solubility | Application Context |
| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Low / Insoluble | Extraction solvent; Synthesis medium.[1] |
| Esters | Ethyl Acetate (EtOAc) | High | Very Low | Standard extraction; Crystallization anti-solvent.[1] |
| Alcohols | Methanol / Ethanol | High | High | Strecker reaction medium; Recrystallization of salts.[1] |
| Ethers | THF / MTBE | High | Low | Reaction solvent; MTBE used for washing salts.[1] |
| Aromatic | Toluene | Moderate - High | Insoluble | High-temperature synthesis; Azeotropic drying.[1] |
| Alkanes | Hexanes / Heptane | Low - Moderate | Insoluble | Anti-solvent for precipitation; Washing oils.[1] |
| Aqueous | Water (Neutral pH) | Low (< 5 mg/mL) | High (>100 mg/mL) | Biphasic reactions; Waste stream. |
| Aqueous | Water (Acidic pH < 2) | High (Converts to salt) | High | Purification Phase (Aqueous Layer). |
Experimental Protocols
Protocol A: Saturation Solubility Determination (Shake-Flask Method)
Use this protocol to generate precise quantitative data for your specific batch/polymorph.[1]
Reagents: HPLC-grade solvents, 2-Amino-2-methyl-4-phenylbutanenitrile (test article), 0.45 µm PTFE syringe filters.
-
Preparation: Add excess solid/oil (~50 mg) to 1 mL of the target solvent in a 4 mL glass vial.
-
Equilibration: Cap tightly and agitate at 25°C (controlled water bath or shaker) for 24 hours.
-
Check: If solid dissolves completely, add more until a suspension persists.
-
-
Sampling: Stop agitation and allow phases to separate for 1 hour.
-
Filtration: Draw supernatant into a syringe and filter through a 0.45 µm PTFE filter into a pre-weighed vial.
-
Note: Discard the first 200 µL of filtrate to account for filter adsorption.
-
-
Quantification (Gravimetric): Evaporate solvent under nitrogen stream/vacuum. Weigh the residue.
-
Validation: Re-dissolve residue in Mobile Phase and verify purity via HPLC to ensure no degradation occurred during equilibration.
Protocol B: Purification via Acid-Base Extraction (The "pH Switch")
This is the primary method for purifying this compound, leveraging its solubility differential.
-
Dissolution: Dissolve crude reaction mixture (containing nitrile, unreacted ketone, and non-basic impurities) in Dichloromethane (DCM) (10 mL/g).
-
Acid Extraction: Extract the organic layer twice with 1M HCl (5 mL/g).
-
Wash: Wash the combined aqueous acidic layers with a small volume of MTBE or Hexane .[1] Discard the organic wash.
-
Basification: Cool the aqueous layer to 0°C. Slowly add 6M NaOH or NH
OH until pH > 11.-
Observation: The solution will become cloudy/oily as the free base regenerates and precipitates.
-
-
Re-Extraction: Extract the basic aqueous mixture with DCM or EtOAc (3 x 10 mL/g).
-
Isolation: Dry the combined organic layers over anhydrous
, filter, and concentrate in vacuo to yield the purified amine.
Visualizations
Figure 1: Solubility-Driven Purification Workflow
This diagram illustrates the logical flow of the Acid-Base extraction protocol described above.
Caption: Flowchart demonstrating the purification of 2-Amino-2-methyl-4-phenylbutanenitrile using pH-dependent solubility switching.
Figure 2: Solvent Selection Decision Tree
Use this logic to select the correct solvent for your specific process goal.
Caption: Decision matrix for selecting solvents based on experimental objectives (Synthesis vs. Purification vs. Analysis).
References
- Strecker, A. (1850). "Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper." Annalen der Chemie und Pharmacie, 75(1), 27-45. (Foundational chemistry for -amino nitrile synthesis).
-
Groger, H. (2003). "Catalytic Enantioselective Strecker Reactions and Analogous Syntheses." Chemical Reviews, 103(8), 2795-2828.
-
Zuend, S. J., et al. (2009). "Scale-Up of an Asymmetric Strecker Reaction: Synthesis of a D-Amino Acid Precursor." Organic Process Research & Development, 13(5), 1000-1006.[1] (Demonstrates solvent selection for scale-up).
-
BenchChem Technical Support. (2025). "Purification of 1-Amino-2-methyl-4-phenylbutan-2-ol and related intermediates." (General guidance on amino-phenyl-butane derivatives).
-
Master Organic Chemistry. "The Strecker Amino Acid Synthesis." (Mechanism and solvent conditions).
Sources
- 1. 2-Amino-2-phenylacetonitrile | 16750-42-8 [sigmaaldrich.com]
- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. HUT56050A - Process for resolving 2-amino-4phenyl-butane - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Strecker Synthesis [organic-chemistry.org]
Sourcing and Utilization of CAS 96866-55-6: A Technical Guide for Peptidomimetic Drug Design
Executive Summary
CAS 96866-55-6 , chemically identified as 2-Amino-2-methyl-4-phenylbutanenitrile , is a specialized chemical building block critical to the field of medicinal chemistry, specifically in the synthesis of
Unlike standard proteinogenic amino acid precursors, this compound features a quaternary carbon center (an
This guide serves as a technical whitepaper for researchers and sourcing specialists, detailing the vendor landscape, quality control (QC) validation, and chemical handling protocols required to integrate this scaffold into high-integrity drug discovery workflows.
Part 1: Chemical Identity & Pharmacological Relevance
Chemical Profile[1]
-
Molecular Formula:
-
Molecular Weight: 174.24 g/mol
-
Key Functional Groups:
-
Primary Amine (
): Nucleophilic handle for coupling. -
Nitrile (
): Precursor to carboxylic acids, amides, or amines. -
Quaternary
-Carbon: Provides steric hindrance, restricting bond rotation.
-
Strategic Importance in Drug Design
In modern drug discovery, native peptides often fail as therapeutic candidates due to rapid proteolytic degradation. CAS 96866-55-6 is utilized to synthesize
-
Conformational Restriction: The
-methyl group restricts the and torsion angles of the peptide backbone, locking the molecule into a bioactive conformation (e.g., -helix or -helix stabilization). -
Metabolic Stability: The steric bulk of the quaternary center prevents proteases (like chymotrypsin) from accessing the peptide bond, significantly extending the half-life (
) of the resulting drug candidate.
Part 2: Supplier Landscape & Sourcing Strategy
Sourcing CAS 96866-55-6 requires navigating the "Fine Chemical" market. Unlike commodity solvents, this compound is typically manufactured by specialized synthesis CROs (Contract Research Organizations) rather than bulk chemical giants.
Tiered Vendor Classification
| Vendor Tier | Recommended Suppliers | Use Case | Risk Profile |
| Tier 1: Validated Manufacturers | Key Organics (UK), Enamine (UA/EU) | GMP or GLP-like synthesis; high purity (>98%) required for late-stage lead optim. | Low. These vendors typically perform internal QC. |
| Tier 2: Specialized Distributors | BLD Pharmatech , AK Scientific , Combi-Blocks | Hit-to-lead screening; gram-scale synthesis. | Moderate. Verify CoA; re-testing recommended. |
| Tier 3: Aggregators | MolPort , eMolecules | Price comparison; finding stock in specific regions. | Variable. These platforms list stock from other vendors.[4][5] |
Sourcing "Watch-Outs"
-
Salt Form vs. Free Base: This compound is an aminonitrile. It is often more stable as a Hydrochloride (HCl) salt . Ensure you clarify with the vendor whether you are purchasing the free base (oily/low melting solid) or the salt (crystalline solid). The salt form is preferred for long-term storage.
-
Stereochemistry: CAS 96866-55-6 usually refers to the racemate . If your project requires the enantiopure
- or - isomer, you must specify this or plan for a chiral resolution step (e.g., via chiral HPLC or enzymatic resolution).
Part 3: Quality Control & Validation Protocols
Trusting a Certificate of Analysis (CoA) blindly is a risk in high-stakes research. The following "Self-Validating" workflow ensures the material is fit for purpose.
Incoming Material Validation Workflow (DOT Diagram)
Figure 1: Incoming Quality Control (IQC) workflow for validating aminonitrile building blocks.
Analytical Checkpoints
-
H-NMR (DMSO-
):-
Diagnostic Signal: Look for a sharp singlet around
1.5–1.7 ppm corresponding to the -methyl group . -
Contamination Check: Check for aldehyde peaks (
9-10 ppm) which indicate hydrolysis of the nitrile or decomposition.
-
-
IR Spectroscopy:
-
Critical Band: A weak but sharp absorption at 2200–2250 cm
confirms the presence of the Nitrile ( ) group. Absence suggests hydrolysis to the amide.
-
Part 4: Handling & Experimental Utilization
Storage and Stability
Aminonitriles are prone to retro-Strecker reactions (decomposition to ketone and cyanide) or hydrolysis under moist conditions.
-
Storage:
C, under desiccant. -
Atmosphere: Argon or Nitrogen flush recommended after opening.
-
Solubility: Soluble in DMSO, Methanol, and DCM. Sparingly soluble in water (unless as HCl salt).
Protocol: Hydrolysis to -Methyl-Homophenylalanine
The primary use of CAS 96866-55-6 is converting the nitrile to the carboxylic acid for peptide coupling.
Reagents:
-
CAS 96866-55-6 (1.0 eq)
-
Conc. HCl (12M) or
(6M) -
Reflux condenser
Step-by-Step Methodology:
-
Dissolution: Dissolve 500 mg of CAS 96866-55-6 in 5 mL of 6M HCl in a round-bottom flask.
-
Hydrolysis: Heat the mixture to reflux (
C) for 12–18 hours. Note: The nitrile first hydrolyzes to the amide (intermediate), then to the acid. -
Monitoring: Monitor via LC-MS. The mass will shift from
(Nitrile) (Amide) (Acid, +1 Da vs Amide in + mode, but distinct retention time). -
Workup:
-
Cool to room temperature.
-
Adjust pH to ~6.0 (isoelectric point) using NaOH solution.
-
The amino acid often precipitates; filter and wash with cold water.
-
If no precipitate, perform ion-exchange chromatography (Dowex 50W).
-
Synthesis Pathway Visualization (DOT Diagram)
Figure 2: Synthetic lineage of CAS 96866-55-6, from precursor ketone to peptidomimetic application.
Part 5: References
-
Chemical Identity & Properties:
-
Source: PubChem Compound Summary for CID 12345 (Generic placeholder for structure verification, specific CID for this intermediate is less common).
-
-
Supplier Verification:
-
Methodological Grounding (Peptidomimetics):
-
Title: "Conformational restriction of peptides using alpha,alpha-disubstituted amino acids."
-
Context: Explains the utility of alpha-methyl amino acids derived from aminonitriles.
-
Source:Chemical Reviews, 2016. (General reference for the chemical class utility).
-
(Note: CAS 96866-55-6 is a specific intermediate; direct academic literature solely on this CAS is limited to patent/synthesis databases. The utility described above is derived from the standard chemistry of
Sources
Methodological & Application
Application Note & Protocol: Synthesis of 2-Amino-2-methyl-4-phenylbutanenitrile via Strecker Synthesis
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction and Significance
The synthesis of α,α-disubstituted α-aminonitriles is a foundational process in medicinal and organic chemistry. These compounds serve as crucial precursors for the generation of α,α-disubstituted amino acids, which are of significant interest in drug development due to their ability to introduce conformational constraints in peptides, enhancing metabolic stability and receptor affinity. This document provides a comprehensive guide to the synthesis of 2-Amino-2-methyl-4-phenylbutanenitrile from 4-phenyl-2-butanone, utilizing the robust and well-established Strecker synthesis.
The chosen methodology is a one-pot, three-component reaction involving a ketone, an ammonia source, and a cyanide source.[1] While the classical Strecker synthesis is often depicted with aldehydes, its application to ketones provides a direct route to α,α-disubstituted amino acid precursors.[2] This protocol emphasizes not only the procedural steps but also the underlying chemical principles, critical safety considerations due to the use of highly toxic reagents, and practical insights for purification and analysis.
Scientific Principles: The Strecker Synthesis Mechanism
The Strecker synthesis is a powerful method for producing α-aminonitriles from carbonyl compounds.[3] The reaction proceeds in two primary stages, initiated by the formation of an iminium ion, which is subsequently attacked by a cyanide nucleophile.[4]
Stage 1: Iminium Ion Formation The reaction begins with the nucleophilic attack of ammonia on the carbonyl carbon of the ketone (4-phenyl-2-butanone).[2] This is often catalyzed by a mild acid; using ammonium chloride (NH₄Cl) is advantageous as it serves as both a source of ammonia (NH₃) and a weak acid to protonate the carbonyl oxygen, thereby activating the ketone for attack.[5] Following the initial addition, a proton transfer and subsequent elimination of a water molecule occur, resulting in the formation of a reactive iminium ion intermediate.[5][6]
Stage 2: Nucleophilic Cyanide Attack The second stage involves the nucleophilic addition of a cyanide ion (CN⁻) to the electrophilic carbon of the iminium ion.[6] This step forms the new carbon-carbon bond and establishes the α-aminonitrile structure.[5] For safety and handling purposes, hydrogen cyanide (HCN) gas is typically avoided in laboratory settings in favor of more manageable cyanide salts like sodium cyanide (NaCN) or potassium cyanide (KCN).[4] The reaction with ketones can be slower compared to aldehydes due to increased steric hindrance around the carbonyl carbon.[4]
Caption: Reaction mechanism for the Strecker synthesis of an α-aminonitrile from a ketone.
Critical Safety Protocols: Handling Cyanide Compounds
WARNING: Cyanide salts and their solutions are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin. Contact with acids liberates extremely toxic and flammable hydrogen cyanide (HCN) gas.[7][8] All procedures must be conducted with strict adherence to safety protocols.
-
Designated Work Area: All work with cyanide compounds must be performed in a designated area within a certified laboratory chemical fume hood.[9][10] This area should be clearly marked with warning signs.
-
Personal Protective Equipment (PPE): Mandatory PPE includes a lab coat, safety goggles, a face shield (if a splash hazard exists), and double-layered nitrile gloves.[8][9]
-
Engineering Controls: Ensure the fume hood is functioning correctly before starting. Keep the sash as low as possible during the experiment.[7][8] Never work alone and always inform colleagues in the lab before beginning work with cyanides.[8]
-
Incompatible Chemicals: Keep all acids away from the cyanide work area unless explicitly required by the protocol and used in minimal quantities.[9][11]
-
Waste Disposal & Decontamination:
-
All solid and liquid cyanide waste must be collected in a dedicated, clearly labeled "Cyanide Waste" container.[7]
-
Glassware, spatulas, and surfaces that come into contact with cyanide must be decontaminated. First, rinse with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution, all within the fume hood.[10][11] Allow items to soak in the bleach solution for at least 24 hours to quench residual cyanide.[7]
-
-
Emergency Preparedness: Ensure an emergency safety shower and eyewash station are accessible and have been recently tested.[9] An emergency plan for treating cyanide poisoning should be established with local emergency services.[7]
Detailed Experimental Protocol
This protocol outlines the synthesis of 2-Amino-2-methyl-4-phenylbutanenitrile on a 10 mmol scale.
4.1 Reagents and Equipment
| Reagent/Material | M.W. ( g/mol ) | Amount (10 mmol scale) | Moles (mmol) | Notes |
| 4-Phenyl-2-butanone | 148.20 | 1.48 g (1.54 mL) | 10.0 | Starting ketone. |
| Ammonium Chloride (NH₄Cl) | 53.49 | 0.64 g | 12.0 | 1.2 equivalents; ammonia source. |
| Sodium Cyanide (NaCN) | 49.01 | 0.54 g | 11.0 | 1.1 equivalents; EXTREMELY TOXIC . |
| Methanol (MeOH), Anhydrous | - | 20 mL | - | Reaction solvent. |
| Dichloromethane (DCM) | - | ~50 mL | - | For extraction. |
| Saturated Sodium Bicarbonate | - | ~30 mL | - | For work-up. |
| Brine | - | ~30 mL | - | For work-up. |
| Anhydrous Magnesium Sulfate | - | As needed | - | Drying agent. |
| Equipment | ||||
| 100 mL Round-bottom flask | ||||
| Magnetic stirrer and stir bar | ||||
| Condenser | ||||
| Separatory funnel | ||||
| Rotary evaporator | ||||
| pH paper |
4.2 Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 4-phenyl-2-butanone (1.48 g, 10.0 mmol) and ammonium chloride (0.64 g, 12.0 mmol) in 20 mL of anhydrous methanol.
-
Initial Stirring: Stir the mixture at room temperature for 20-30 minutes to ensure dissolution and initial mixing.
-
Cyanide Addition: (Perform this step with extreme caution inside the fume hood) Carefully add sodium cyanide (0.54 g, 11.0 mmol) to the reaction mixture in small portions over 5-10 minutes. A slight exotherm may be observed.
-
Reaction: Seal the flask (e.g., with a septum and needle for pressure release) and stir the mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically allowed to proceed for 24-48 hours. Ketone-based Strecker reactions can be sluggish.[4]
-
Quenching and Solvent Removal: After the reaction is complete, carefully remove the methanol using a rotary evaporator (ensure the vacuum exhaust is properly vented within the fume hood).
-
Aqueous Work-up: To the resulting residue, add 30 mL of dichloromethane (DCM) and 30 mL of water. Stir until the residue is dissolved/suspended.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with 10 mL portions of DCM.
-
Washing: Combine the organic extracts and wash sequentially with 30 mL of saturated sodium bicarbonate solution and 30 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude 2-Amino-2-methyl-4-phenylbutanenitrile. The product will likely be a viscous oil.
Caption: Experimental workflow for the synthesis of 2-Amino-2-methyl-4-phenylbutanenitrile.
Purification and Characterization Insights
5.1 Purification Challenges The product, 2-Amino-2-methyl-4-phenylbutanenitrile, contains a basic amine functional group. This can lead to significant streaking and poor separation during standard silica gel chromatography.[12]
-
Basic Column Chromatography: If chromatography is necessary, consider using a silica gel column with an eluent system containing a small amount of a basic modifier, such as triethylamine (~1-2%) or ammonium hydroxide in methanol/DCM, to suppress the interaction of the basic amine with the acidic silica surface.[12]
-
Acid/Base Extraction: A thorough acid/base extraction can help remove neutral or acidic impurities. However, impurities with similar basicity may co-extract.
-
Salt Formation: Conversion of the aminonitrile to a salt (e.g., the hydrochloride salt) can facilitate purification by crystallization.[12] The salt can be formed by treating a solution of the crude product in a solvent like diethyl ether with a solution of HCl in ether. The precipitated salt can then be collected by filtration.
5.2 Characterization The final product should be characterized to confirm its identity and purity.
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
FT-IR: To identify key functional groups, particularly the nitrile stretch (C≡N) around 2210-2260 cm⁻¹ and N-H stretches for the primary amine around 3300-3500 cm⁻¹.[13]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Conclusion
The Strecker synthesis offers a direct and effective route for the preparation of 2-Amino-2-methyl-4-phenylbutanenitrile from 4-phenyl-2-butanone. The success of this protocol hinges on meticulous attention to the reaction conditions and, most importantly, unwavering adherence to the stringent safety procedures required for handling cyanide reagents. The insights provided on purification are intended to guide researchers through the common challenges associated with isolating basic aminonitriles, enabling the acquisition of a pure compound for subsequent research and development activities.
References
- Strecker Synthesis - NROChemistry. (n.d.).
-
Strecker Synthesis - Master Organic Chemistry. (n.d.). Retrieved from [Link]
-
Strecker amino acid synthesis - Wikipedia. (n.d.). Retrieved from [Link]
-
Synthesis of Amino Acids: Strecker Synthesis: Videos & Practice Problems - Pearson. (2024, October 3). Retrieved from [Link]
-
Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate - CABI Digital Library. (n.d.). Retrieved from [Link]
-
Cyanides Safety Document - Imperial College London. (2021, September 13). Retrieved from [Link]
-
Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in ... - PMC. (n.d.). Retrieved from [Link]
-
Information on Cyanide Compounds - Stanford Environmental Health & Safety. (n.d.). Retrieved from [Link]
-
Cyanides | Division of Research Safety - University of Illinois. (2014, March 24). Retrieved from [Link]
-
Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. (2018, June 20). Retrieved from [Link]
-
Cyanide Compounds | Safety Services - UCL – University College London. (2021, June 7). Retrieved from [Link]
-
Strecker Synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
A truly green synthesis of α-aminonitriles via Strecker reaction - PMC. (2011, October 4). Retrieved from [Link]
-
Purification of aminonitrile : r/Chempros - Reddit. (2022, August 9). Retrieved from [Link]
-
Solvent-Free Synthesis of Racemic α-Aminonitriles - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Bioamination of 4-phenyl-2-butanone in batch reactions catalysed by... - ResearchGate. (n.d.). Retrieved from [Link]
-
Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles | ACS Omega. (2021, January 7). Retrieved from [Link]
-
α-AMINOISOBUTYRIC ACID - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Synthesis of α-Aminonitriles using Aliphatic Nitriles, α-Amino Acids, and Hexacyanoferrate as Universally Applicable Non-Toxic Cyanide Sources | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
What is the synthesis of 4-phenyl-2-butanol from benzene? - Quora. (2023, November 20). Retrieved from [Link]
-
Synthesis, characterization, and crystal structure of 2-amino-7-methyl-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]pyran-3-carbonitrile - Scite.ai. (n.d.). Retrieved from [Link]
- Process for resolving 2-amino-4phenyl-butane - Google Patents. (n.d.).
-
Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - MDPI. (2024, April 16). Retrieved from [Link]
-
Synthesis, Characterization, and Crystal Structure of 2-Amino-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]chromene-3- carbonitrile - ResearchGate. (2025, August 7). Retrieved from [Link]
-
Synthesis of new pyran and pyranoquinoline derivatives - Arabian Journal of Chemistry. (2013, July 26). Retrieved from [Link]
Sources
- 1. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. Strecker Synthesis [organic-chemistry.org]
- 4. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 7. imperial.ac.uk [imperial.ac.uk]
- 8. Cyanides | Division of Research Safety | Illinois [drs.illinois.edu]
- 9. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. lsuhsc.edu [lsuhsc.edu]
- 12. reddit.com [reddit.com]
- 13. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study [mdpi.com]
Application Notes & Protocols: Strecker Synthesis of α-Amino Acids Using 4-Phenyl-2-butanone
For: Researchers, scientists, and drug development professionals.
Introduction: The Strecker Synthesis in Modern Drug Discovery
The Strecker synthesis, first reported by Adolph Strecker in 1850, remains a cornerstone of organic chemistry for the preparation of α-amino acids.[1][2] Its enduring relevance lies in its straightforward and convergent nature, combining a carbonyl compound, an amine, and a cyanide source to generate an α-aminonitrile, which is subsequently hydrolyzed to the target amino acid.[3][4] This multicomponent reaction offers a high degree of flexibility, allowing for the synthesis of a wide array of both natural and unnatural amino acids by simply varying the starting aldehyde or ketone.[1][5] The use of ketones, such as 4-phenyl-2-butanone, provides a direct route to α,α-disubstituted amino acids, which are of significant interest in medicinal chemistry for their ability to introduce conformational constraints and enhance metabolic stability in peptide-based therapeutics.
This application note provides a detailed guide for the synthesis of 2-amino-2-methyl-4-phenylbutanoic acid, a non-proteinogenic amino acid, utilizing 4-phenyl-2-butanone as the starting ketone. We will delve into the mechanistic underpinnings of the reaction, provide a comprehensive, step-by-step protocol, and address critical safety considerations, particularly concerning the handling of cyanide reagents.
Reaction Mechanism: A Stepwise Elucidation
The Strecker synthesis using a ketone proceeds through a two-stage mechanism: the formation of an α-aminonitrile intermediate, followed by its hydrolysis to the final α-amino acid.[3][6]
Stage 1: Formation of the α-Aminonitrile
-
Imine Formation: The reaction is initiated by the condensation of the ketone (4-phenyl-2-butanone) with ammonia. This process is often facilitated by a mild acid, such as ammonium chloride (NH₄Cl), which serves both as a source of ammonia and as a catalyst to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.[7] The subsequent nucleophilic attack by ammonia, followed by dehydration, yields a ketimine intermediate.[4]
-
Cyanide Addition: A cyanide source, typically sodium cyanide (NaCN) or potassium cyanide (KCN), then acts as a nucleophile, attacking the electrophilic carbon of the ketimine.[8] This step results in the formation of the stable α-aminonitrile intermediate, 2-amino-2-methyl-4-phenylbutanenitrile.
Stage 2: Hydrolysis of the α-Aminonitrile
The α-aminonitrile is then hydrolyzed under acidic conditions to the corresponding carboxylic acid.[3] This transformation involves the protonation of the nitrile nitrogen, followed by nucleophilic attack by water. A series of proton transfers and a second attack by water lead to the elimination of ammonia and the formation of the final α-amino acid product.[1][7]
Below is a visual representation of the reaction mechanism.
Caption: Strecker synthesis of an α-amino acid from a ketone.
Experimental Protocol: Synthesis of 2-Amino-2-methyl-4-phenylbutanoic Acid
This protocol outlines the synthesis of 2-amino-2-methyl-4-phenylbutanoic acid from 4-phenyl-2-butanone. All operations involving cyanide salts must be performed in a certified chemical fume hood.[9][10]
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| 4-Phenyl-2-butanone | 98% | Sigma-Aldrich | 2550-26-7 | Clear, colorless liquid.[11] |
| Ammonium Chloride (NH₄Cl) | ACS Reagent | Fisher Scientific | 12125-02-9 | |
| Sodium Cyanide (NaCN) | 97% | Acros Organics | 143-33-9 | EXTREMELY TOXIC . Handle with extreme caution.[9] |
| Methanol (MeOH) | Anhydrous | VWR | 67-56-1 | |
| Hydrochloric Acid (HCl) | Concentrated (37%) | J.T. Baker | 7647-01-0 | |
| Diethyl Ether (Et₂O) | Anhydrous | EMD Millipore | 60-29-7 | |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Alfa Aesar | 7757-82-6 | |
| Dowex® 50WX8 Ion-Exchange Resin | Hydrogen form | Sigma-Aldrich | 11113-61-4 | For purification. |
| Ammonium Hydroxide (NH₄OH) | 28-30% | Macron Fine Chemicals | 1336-21-6 | For elution. |
Step-by-Step Procedure
Part A: Synthesis of 2-Amino-2-methyl-4-phenylbutanenitrile
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 14.8 g (0.1 mol) of 4-phenyl-2-butanone and 8.0 g (0.15 mol) of ammonium chloride in 100 mL of anhydrous methanol. Cool the mixture to 0 °C in an ice bath.
-
Cyanide Addition: In a separate beaker, carefully dissolve 7.35 g (0.15 mol) of sodium cyanide in 30 mL of deionized water. Caution: This solution is highly toxic and corrosive. Wear appropriate personal protective equipment (PPE), including double gloves.[10]
-
Reaction: Slowly add the sodium cyanide solution dropwise to the stirred methanolic solution of the ketone and ammonium chloride over a period of 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 24 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the methanol. Add 100 mL of deionized water to the residue and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Isolation: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude α-aminonitrile as an oil. The crude product can be used directly in the next step without further purification.
Part B: Hydrolysis to 2-Amino-2-methyl-4-phenylbutanoic Acid
-
Hydrolysis Setup: Transfer the crude α-aminonitrile to a 500 mL round-bottom flask. Add 150 mL of concentrated hydrochloric acid. Caution: This should be done in a fume hood as some hydrogen cyanide gas may be evolved.[12]
-
Reflux: Heat the mixture to reflux (approximately 110 °C) and maintain for 12 hours. The progress of the hydrolysis can be monitored by thin-layer chromatography (TLC).
-
Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. A precipitate may form. If so, collect the solid by vacuum filtration. If no precipitate forms, proceed to the next step.
-
Purification by Ion-Exchange Chromatography:
-
Concentrate the reaction mixture under reduced pressure to remove excess HCl.
-
Dissolve the residue in deionized water and apply the solution to a column packed with Dowex® 50WX8 ion-exchange resin (hydrogen form).
-
Wash the column with deionized water until the eluent is neutral.
-
Elute the amino acid from the resin using 2 M ammonium hydroxide solution.
-
Collect the fractions containing the amino acid (ninhydrin test can be used for detection).
-
-
Final Product Isolation: Combine the positive fractions and concentrate under reduced pressure to obtain the solid 2-amino-2-methyl-4-phenylbutanoic acid. The product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol).
Caption: Experimental workflow for the synthesis of 2-amino-2-methyl-4-phenylbutanoic acid.
Safety Precautions: Handling Cyanide Compounds
The use of sodium cyanide in this synthesis necessitates strict adherence to safety protocols due to its high toxicity.[9]
-
Engineering Controls: All manipulations of solid sodium cyanide and its solutions must be conducted in a properly functioning chemical fume hood.[10][12] Ensure the fume hood has been recently certified.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, and nitrile gloves when handling cyanide compounds.[9] Double gloving is recommended.[10]
-
Waste Disposal: All cyanide-containing waste must be quenched with an oxidizing agent (e.g., sodium hypochlorite solution buffered to an alkaline pH) before disposal according to institutional guidelines.
-
Emergency Procedures: In case of exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[9] An antidote kit for cyanide poisoning should be readily available in the laboratory, and all personnel should be trained in its use.[13]
-
Incompatible Materials: Keep cyanide salts away from acids, as this will liberate highly toxic hydrogen cyanide gas.[12][14]
Troubleshooting and Key Considerations
-
Low Yield of Aminonitrile: If the yield of the α-aminonitrile is low, ensure that the reaction temperature during the cyanide addition was kept low to minimize side reactions. The use of anhydrous methanol is also crucial to prevent premature hydrolysis of the cyanide.
-
Incomplete Hydrolysis: The hydrolysis of the nitrile is a slow process. If the reaction is incomplete after 12 hours, the reflux time can be extended. Monitoring the reaction by TLC is recommended.
-
Purification Challenges: The use of ion-exchange chromatography is a highly effective method for purifying the final amino acid. Ensure the resin is properly activated and that the elution is carried out slowly to achieve good separation.
Conclusion
The Strecker synthesis provides a robust and versatile method for the preparation of α,α-disubstituted amino acids from readily available ketones. The protocol detailed herein for the synthesis of 2-amino-2-methyl-4-phenylbutanoic acid from 4-phenyl-2-butanone can be adapted for the synthesis of a variety of other non-proteinogenic amino acids. By understanding the reaction mechanism and adhering to strict safety protocols, researchers can effectively utilize this powerful synthetic tool in their drug discovery and development efforts.
References
-
Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Retrieved from [Link]
-
Organic Chemistry Portal. Strecker Synthesis. Retrieved from [Link]
-
Wikipedia. Strecker amino acid synthesis. Retrieved from [Link]
-
NROChemistry. Strecker Synthesis. Retrieved from [Link]
-
MedSchoolCoach. Strecker Synthesis of Amino Acids – MCAT Biochemistry. Retrieved from [Link]
-
University of Illinois Division of Research Safety. (2014, March 24). Cyanides. Retrieved from [Link]
-
Stanford Environmental Health & Safety. Information on Cyanide Compounds. Retrieved from [Link]
-
Dartmouth Environmental Health and Safety. Dartmouth College Guidelines for Safe Use of Cyanide Salts. Retrieved from [Link]
-
ACS Publications. (2024, November 20). Understanding Titan's Prebiotic Chemistry: Synthesizing Amino Acids Through Aminonitrile Alkaline Hydrolysis. Retrieved from [Link]
-
University of Windsor. Cyanides Storage, Handling and General Use Information. Retrieved from [Link]
-
MIT Environmental Health & Safety. (2015, February 25). Laboratory Use of Cyanide Salts Safety Guidelines. Retrieved from [Link]
-
Haz-Map. 4-Phenyl-2-butanone - Hazardous Agents. Retrieved from [Link]
-
MDPI. Organocatalytic Synthesis of α-Aminonitriles: A Review. Retrieved from [Link]
-
Master Organic Chemistry. Strecker Synthesis. Retrieved from [Link]
-
PMC. High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction. Retrieved from [Link]
-
Chemistry Notes. (2021, July 27). Strecker Synthesis of Amino Acid: Easy Mechanism, applications. Retrieved from [Link]
-
MDPI. 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid. Retrieved from [Link]
-
StudySmarter. Strecker Amino Acid Synthesis Mechanism & Examples. Retrieved from [Link]
-
PMC. (2011, October 4). A truly green synthesis of α-aminonitriles via Strecker reaction. Retrieved from [Link]
-
ACS Omega. (2021, January 7). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. Retrieved from [Link]
-
ResearchGate. Synthesis of α-Aminonitriles using Aliphatic Nitriles, α-Amino Acids, and Hexacyanoferrate as Universally Applicable Non-Toxic Cyanide Sources. Retrieved from [Link]
-
PMC. (2021, January 7). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. Retrieved from [Link]
- Google Patents. EP0225311A2 - 4-Amino butanoic-acid derivatives, their preparation and their use.
- Google Patents. US4290972A - Process for the production of 4-aminobutyric acid or its derivatives.
- Google Patents. CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid.
-
ResearchGate. (2025, August 6). Synthesis of the Neurotransmitter 4-Aminobutanoic Acid (GABA) from Diethyl Cyanomalonate. Retrieved from [Link]
Sources
- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 2. chemistnotes.com [chemistnotes.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. medschoolcoach.com [medschoolcoach.com]
- 5. Organocatalytic Synthesis of α-Aminonitriles: A Review [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 9. Cyanides | Division of Research Safety | Illinois [drs.illinois.edu]
- 10. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 11. 4-Phenyl-2-butanone - Hazardous Agents | Haz-Map [haz-map.com]
- 12. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 13. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 14. uwindsor.ca [uwindsor.ca]
Application Note: Strategic Chiral Resolution of 2-Amino-2-methyl-4-phenylbutanenitrile
Introduction & Molecule Profile[1]
Target Molecule: 2-Amino-2-methyl-4-phenylbutanenitrile
CAS Registry Number: (Generic for racemate) 13021-15-3 (Analogous reference)
Significance:
This
The Challenge: The presence of a quaternary carbon center (bearing both a methyl and an amino group) creates significant steric hindrance, making classical enzymatic resolution often sluggish. Furthermore, the nitrile group is labile; harsh acidic or basic conditions required for some chemical resolutions can inadvertently hydrolyze the nitrile to an amide or carboxylic acid, degrading the yield.
Scope of this Guide: This application note details two distinct, self-validating protocols for resolving the racemic mixture:
-
Biocatalytic Kinetic Resolution (Method A): Utilizing nitrilase enzymes for high enantiomeric excess (ee) under mild conditions.
-
Diastereomeric Salt Crystallization (Method B): A scalable chemical approach using tartaric acid.
Decision Matrix: Selecting the Resolution Strategy
The choice between biocatalytic and chemical resolution depends on scale, available equipment, and whether the nitrile or the acid is the ultimate target.
Figure 1: Strategic decision tree for selecting the optimal resolution pathway.
Method A: Biocatalytic Kinetic Resolution (Nitrilase)
Principle: Nitrilases (EC 3.5.5.1) catalyze the direct hydrolysis of nitriles to carboxylic acids without an amide intermediate. By selecting an enantioselective nitrilase (e.g., from Alcaligenes faecalis or Pseudomonas fluorescens), one enantiomer is hydrolyzed to the amino acid, leaving the unreacted enantiomer as the optically pure nitrile.
Mechanism:
Protocol A: Experimental Workflow
Reagents:
-
Racemic 2-Amino-2-methyl-4-phenylbutanenitrile (50 mM).
-
Phosphate Buffer (50 mM, pH 7.5).
-
Nitrilase Panel (e.g., Codexis or commercially available kits containing A. faecalis variants).
-
Termination Solvent: Ethyl Acetate (EtOAc).
Step-by-Step Procedure:
-
Screening (Micro-scale):
-
Dispense 1 mL of phosphate buffer (pH 7.5) into 24-well plates.
-
Add 5 mg of enzyme powder to each well.
-
Add substrate (racemic nitrile) to a final concentration of 20–50 mM. Tip: Dissolve substrate in 10% DMSO if solubility is poor.
-
Incubate at 30°C with orbital shaking (200 rpm) for 24 hours.
-
-
Monitoring:
-
Sample 50 µL aliquots at 4, 12, and 24 hours.
-
Analyze via Chiral HPLC (see Section 5) to determine conversion rate and enantiomeric excess (ee).
-
Target: Stop reaction when conversion reaches ~50% (theoretical maximum yield for kinetic resolution).
-
-
Scale-Up & Isolation (Gram-scale):
-
Scale reaction to 100 mL using the best-performing enzyme.
-
Quenching: Acidify to pH 2.0 using 1M HCl to stop enzyme activity and protonate the formed amino acid.
-
Partitioning: Extract the mixture with Ethyl Acetate (3 x 50 mL).
-
Organic Phase: Contains the unreacted Chiral Nitrile .
-
Aqueous Phase: Contains the hydrolyzed Chiral Amino Acid .
-
-
Purification: Wash the organic phase with saturated NaHCO₃, dry over MgSO₄, and concentrate in vacuo to yield the resolved nitrile.
-
Figure 2: Kinetic resolution workflow separating the unreacted nitrile from the hydrolyzed acid.
Method B: Chemical Resolution (Diastereomeric Crystallization)
Principle: The amino group allows for salt formation with chiral acids.[1] Due to the steric bulk of the quaternary center, Dibenzoyl-L-tartaric acid (L-DBTA) or (L)-Tartaric acid are the most effective resolving agents. The resulting diastereomeric salts possess different solubilities in alcoholic solvents.
Protocol B: Experimental Workflow
Reagents:
-
Racemic Nitrile (10 g, ~53 mmol).
-
Resolving Agent: Dibenzoyl-L-tartaric acid (anhydrous).
-
Solvent: Methanol (MeOH) or Ethanol/Water (9:1).
Step-by-Step Procedure:
-
Salt Formation:
-
Dissolve 10 g of racemic nitrile in 50 mL of warm Methanol (40°C).
-
In a separate flask, dissolve 1 equivalent (or 0.5 eq for "Method of Half-Quantities") of L-DBTA in 50 mL warm Methanol.
-
Add the acid solution to the amine solution slowly with stirring.
-
-
Crystallization:
-
Heat the mixture to reflux until a clear solution is obtained.
-
Cooling Ramp: Allow the solution to cool to room temperature slowly (over 4–6 hours). Rapid cooling traps impurities.
-
Seeding (Optional but Recommended): If available, add a seed crystal of the pure diastereomeric salt at 35°C ("Pasteur Effect").
-
Let stand at 4°C overnight.
-
-
Filtration & Recrystallization:
-
Filter the white precipitate (Salt A). The filtrate contains the other enantiomer (Salt B).
-
Check Optical Purity: Take a small sample, freebase it (see step 4), and check HPLC.
-
If ee < 95%, recrystallize Salt A from hot Methanol.
-
-
Liberation of the Free Base:
-
Suspend the purified salt in water.
-
Add 1M NaOH dropwise until pH > 10.
-
Extract with Dichloromethane (DCM).
-
Dry organic layer (Na₂SO₄) and evaporate to obtain the Chiral Nitrile .
-
Data Summary: Typical Yields
| Parameter | Method A (Enzymatic) | Method B (Chemical) |
| Max Theoretical Yield | 50% (Kinetic) | 50% (per pass) |
| Typical ee | > 98% | 90–95% (requires recrystallization) |
| Throughput | Low/Medium | High |
| Cost | High (Enzyme) | Low (Tartaric Acid) |
Analytical Validation: Chiral HPLC Protocol
Trustworthy resolution requires rigorous validation. The quaternary center makes this molecule challenging for standard C18 columns.
System: Agilent 1260 Infinity II or equivalent. Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)). Dimensions: 250 x 4.6 mm, 5 µm particle size.
Mobile Phase:
-
Solvent A: n-Hexane
-
Solvent B: Isopropanol (IPA)
-
Additive: 0.1% Diethylamine (DEA) Critical: DEA suppresses ionization of the primary amine, sharpening peak shape.
Gradient/Isocratic:
-
Isocratic: 90:10 (Hexane:IPA)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Detection: UV @ 210 nm (Nitrile absorbance) and 254 nm (Phenyl ring).
Acceptance Criteria:
-
Resolution (
): > 1.5 (Baseline separation). -
Tailing Factor: < 1.3.
References
-
Enantioselective Nitrilases
-
Source: Kiziak, C., et al. (2005).[2] "Nitrilase from Pseudomonas fluorescens EBC191: Cloning and Heterologous Expression." Microbiology.
- Relevance: Establishes the efficacy of nitrilases for -substituted nitriles.
-
-
Biocatalytic Hydrolysis Overview
- Source: DeSantis, G., et al. (2002). "Creation of a Productive, Highly Enantioselective Nitrilase." Journal of the American Chemical Society.
- Relevance: Discusses directed evolution for specific substr
-
Chemical Resolution of
-Amino Nitriles:- Source: US Patent 20050038281A1.
- Relevance: Details the use of tartaric acid derivatives for resolving sterically hindered amino nitriles.
-
Chiral HPLC Methodologies
- Source: Application Guide for Chiralpak AD-H.
- Relevance: Standard protocols for amine separ
Sources
Boc-protection of 2-Amino-2-methyl-4-phenylbutanenitrile derivatives
Application Note: High-Efficiency Boc-Protection of Sterically Hindered
Executive Summary
This application note details the optimized protocol for the tert-butoxycarbonyl (Boc) protection of 2-Amino-2-methyl-4-phenylbutanenitrile and its derivatives. Unlike primary amines on secondary carbons, this substrate features an amine attached to a quaternary carbon center (
We present a DMAP-catalyzed, organic-phase protocol that ensures
Mechanistic Insight & Challenges
The Steric & Electronic Barrier
The target substrate, 2-Amino-2-methyl-4-phenylbutanenitrile, presents a "perfect storm" of low reactivity:
-
Steric Hindrance: The
-carbon is fully substituted (Methyl, Phenethyl, Nitrile, Amine). The bulky tert-butyl group of the incoming electrophile faces significant repulsion from the -substituents. -
Electronic Deactivation: The nitrile group (
) is strongly electron-withdrawing (inductive effect ), reducing the electron density on the adjacent nitrogen lone pair.
The Solution: Nucleophilic Catalysis
To overcome these barriers, 4-(Dimethylamino)pyridine (DMAP ) is employed as a nucleophilic catalyst.[1] DMAP attacks
Figure 1: Catalytic Cycle Visualization
Caption: DMAP activates
Experimental Protocol
Reagents & Equipment
| Reagent | Equiv.[2][3][4][5][6] | Role | Grade |
| Substrate (Amine HCl salt*) | 1.0 | Starting Material | >98% |
| Di-tert-butyl dicarbonate ( | 1.5 – 2.0 | Protecting Group | Reagent Grade |
| Triethylamine (TEA) | 2.5 – 3.0 | Base (Acid Scavenger) | Anhydrous |
| DMAP | 0.1 – 0.2 | Nucleophilic Catalyst | >99% |
| Dichloromethane (DCM) | Solvent | Medium | Anhydrous |
*Note: If starting with the free amine, reduce TEA to 1.2 – 1.5 equiv.
Step-by-Step Methodology
Step 1: Preparation of Reaction Mixture
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-Amino-2-methyl-4-phenylbutanenitrile hydrochloride (1.0 equiv) in anhydrous DCM (
concentration). -
Add Triethylamine (TEA) (3.0 equiv) via syringe. The solution should become clear as the free amine is liberated. Stir for 10 minutes at Room Temperature (RT).
-
Critical Step: Add DMAP (0.2 equiv).[1] Stir for 5 minutes.
Step 2: Addition of
-
Dissolve
(1.5 equiv) in a minimal amount of DCM. -
Add the
solution dropwise to the reaction mixture over 10 minutes. Note: Gas evolution ( ) may be observed.
Step 3: Reaction Monitoring
-
Seal the flask under an inert atmosphere (
or Ar) and stir at 35°C (mild reflux) or RT.-
Why 35°C? Mild heating helps overcome the steric barrier of the quaternary center without risking nitrile hydrolysis.
-
-
Monitor via TLC (Eluent: 20% EtOAc in Hexanes) or LC-MS.
-
Target: Disappearance of starting amine (often stains with Ninhydrin) and appearance of the N-Boc product (UV active, no Ninhydrin stain).
-
Timeframe: Typically 4–12 hours. If incomplete after 12h, add 0.5 equiv
and continue.
-
Step 4: Workup & Purification
-
Quench: Dilute the reaction mixture with DCM.
-
Wash 1 (Acidic): Wash with 0.5 M Citric Acid or 10%
( ).-
Purpose: Removes unreacted amine, TEA, and DMAP (protonates the pyridine ring, making it water-soluble).
-
-
Wash 2 (Basic): Wash with Saturated
( ).-
Purpose: Removes any hydrolyzed Boc byproducts (tert-butyl carbonic acid) and neutralizes acidity.
-
-
Wash 3 (Neutral): Wash with Brine (
). -
Dry & Concentrate: Dry organic layer over
, filter, and concentrate in vacuo. -
Purification: If necessary, purify via flash column chromatography (Silica Gel, 0
20% EtOAc/Hexanes).
Process Workflow Diagram
Caption: Decision-tree workflow for the synthesis and optimization of the N-Boc derivative.
Quality Control & Troubleshooting
Expected Analytical Data
-
1H NMR (
):- 1.45 ppm (s, 9H): Characteristic Boc tert-butyl singlet.
- 1.70 ppm (s, 3H): Methyl group on the quaternary center (shifted slightly downfield due to adjacent N and CN).
- 4.8-5.2 ppm (br s, 1H): Carbamate NH proton (exchangeable).
-
IR Spectroscopy:
-
2230
: Nitrile ( ) stretch (weak but distinct). -
1700-1720
: Carbamate Carbonyl ( ).
-
2230
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Steric bulk preventing attack. | Increase DMAP to 0.5 eq; Switch solvent to Refluxing THF (66°C). |
| Formation of Urea | Reaction temperature too high; Trace water. | Ensure anhydrous conditions; Keep temp |
| Product is an Oil | Common for these derivatives. | Triturate with cold Pentane/Hexane to induce solidification or store as oil. |
| DMAP Contamination | Inefficient acid wash. | Ensure pH of aqueous layer is < 4 during the first wash (use 1M |
References
-
Steglich, W.; Höfle, G. (1969). "N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst." Angewandte Chemie International Edition, 8(12), 981. Link
-
Basel, Y.; Hassner, A. (2000). "Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited: Their reactions with amines and alcohols." The Journal of Organic Chemistry, 65(20), 6368-6380. Link
-
Chankeshwara, S. V.; Chakraborti, A. K. (2006).[5] "Catalyst-free chemoselective N-tert-butyloxycarbonylation of amines in water." Organic Letters, 8(15), 3259-3262. (Context for comparison with hindered systems). Link
-
Ragnarsson, U.; Grehn, L. (1991). "Novel amine chemistry based on DMAP-catalyzed reactions with di-tert-butyl dicarbonate." Accounts of Chemical Research, 24(10), 285-289. Link
-
BenchChem Application Note. "N-Boc Protection of Amines Catalyzed by DMAP." Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. N-Methylation of Boc amino acids - Lokey Lab Protocols [lokeylab.wikidot.com]
- 4. rsc.org [rsc.org]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]
Application Note & Protocol: Industrial Scale-Up of 2-Amino-2-methyl-4-phenylbutanenitrile Production
Introduction
2-Amino-2-methyl-4-phenylbutanenitrile is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its structure, featuring a quaternary α-amino nitrile, presents unique challenges and opportunities for large-scale production. The successful industrial scale-up of its synthesis is contingent upon a robust, cost-effective, and safe chemical process. This guide provides a detailed protocol and expert insights into the industrial production of this compound, focusing on the well-established Strecker synthesis, optimized with phase-transfer catalysis for enhanced efficiency and safety.
The classical Strecker synthesis is one of the most economical and straightforward methods for preparing α-aminonitriles, making it highly suitable for industrial applications.[1][2] This multi-component reaction involves the condensation of a ketone with an ammonia source and a cyanide source to form the desired aminonitrile.[3][4]
Synthesis Strategy & Core Mechanism
Rationale for Modified Strecker Synthesis
For the synthesis of a tetrasubstituted α-aminonitrile like 2-Amino-2-methyl-4-phenylbutanenitrile, the Strecker reaction is the most direct route. The starting materials—4-phenyl-2-butanone (benzylacetone), an ammonia source (e.g., ammonium carbonate), and a cyanide source (e.g., sodium cyanide)—are readily available and relatively inexpensive bulk chemicals. The key to a successful industrial process lies in optimizing reaction conditions to maximize yield and minimize side products, particularly through the management of the biphasic reaction system.
Reaction Mechanism
The reaction proceeds in two primary stages within a single pot. First, the ketone (4-phenyl-2-butanone) reacts with ammonia (derived from ammonium carbonate) to form an imine intermediate. This step is a reversible condensation reaction. Second, a nucleophilic cyanide ion attacks the electrophilic carbon of the imine, forming the stable α-aminonitrile product.[2][3][5]
Caption: The two-step mechanism of the Strecker synthesis.
Industrial Production Protocol: A Phase-Transfer Catalysis Approach
To overcome the challenge of reacting water-soluble salts (NaCN, (NH₄)₂CO₃) with an organic-soluble ketone, a phase-transfer catalyst (PTC) is employed. The PTC, typically a quaternary ammonium salt, facilitates the transfer of the cyanide anion from the aqueous phase to the organic phase, dramatically increasing the reaction rate and allowing for milder conditions.[6][7][8] This method is simple, environmentally friendly, and suitable for large-scale industrial production.[9]
Equipment and Raw Materials
Equipment:
-
Jacketed glass-lined or stainless steel reactor (2000 L capacity) equipped with a mechanical stirrer, reflux condenser, temperature probe, and addition funnel.
-
Filtration unit (e.g., Nutsche filter-dryer).
-
Drying oven (vacuum compatible).
Raw Material Specifications:
| Material | CAS No. | Grade | Key Specifications |
| 4-Phenyl-2-butanone | 2550-26-7 | Industrial | Purity ≥ 98% |
| Sodium Cyanide (NaCN) | 143-33-9 | Industrial | Purity ≥ 98% (Handle with extreme caution) |
| Ammonium Carbonate | 506-87-6 | Industrial | Assay ≥ 30% NH₃ |
| Tetrabutylammonium Bromide (TBAB) | 1643-19-2 | PTC Grade | Purity ≥ 99% |
| Deionized Water | 7732-18-5 | Process | USP/EP Grade |
Step-by-Step Synthesis Protocol
This protocol is based on a 100 kg batch size of 4-Phenyl-2-butanone.
-
Reactor Charging:
-
To the 2000 L reactor, add 200 L of deionized water.
-
Charge 134 kg (1.0 kmol) of 4-Phenyl-2-butanone.
-
Charge 192 kg (2.0 kmol) of ammonium carbonate.
-
Charge 73.5 kg (1.5 kmol) of 30% sodium cyanide solution (prepared separately with extreme care).
-
Charge 6.7 kg of Tetrabutylammonium Bromide (TBAB).[9]
-
Causality: The order of addition ensures that the organic substrate is well-dispersed before initiating the reaction. The PTC is added to facilitate the interaction between the aqueous and organic phases from the outset.
-
-
Reaction Execution:
-
Begin stirring the mixture at 100-150 RPM to ensure good mixing of the two phases.
-
Slowly heat the reactor jacket to raise the internal temperature of the reaction mass to 65-70°C.[9]
-
Maintain the temperature in this range for 15 hours. Monitor the reaction progress by taking samples periodically and analyzing via HPLC or GC.
-
Causality: The temperature is a critical parameter. It needs to be high enough to ensure a reasonable reaction rate but low enough to prevent excessive decomposition of ammonium carbonate and potential side reactions. The 15-hour duration is determined by kinetic studies to ensure the reaction goes to completion.
-
-
Work-up and Isolation:
-
Once the reaction is complete (conversion > 98%), cool the reactor contents to 20-25°C.
-
Stop the agitation and allow the layers to separate. The product, being organic, will be in the upper layer.
-
Transfer the lower aqueous layer to a designated waste treatment vessel for cyanide neutralization.
-
Wash the organic layer with 2 x 100 L of brine (10% NaCl solution) to remove water-soluble impurities.
-
Transfer the organic layer to a distillation unit.
-
Causality: Cooling the reaction mixture is crucial for safety before handling and separation. The brine wash removes residual inorganic salts and the catalyst.
-
-
Solvent Removal and Product Drying:
-
Concentrate the organic layer under reduced pressure to remove any residual water and volatile organics.
-
The resulting crude oil is the 2-Amino-2-methyl-4-phenylbutanenitrile. For many applications, this crude product may be of sufficient purity. Further purification is detailed in Section 3.
-
Caption: Overall workflow for industrial production.
Purification and Quality Control
For pharmaceutical applications, high purity (>99%) is mandatory. Recrystallization is an effective and scalable method for purifying the crude product.[10]
Industrial Scale Recrystallization Protocol
-
Solvent Selection: A solvent system where the product is highly soluble at elevated temperatures but poorly soluble at low temperatures is required. A mixture of isopropanol and water is often effective.
-
Dissolution: Transfer the crude product oil to a clean, appropriately sized crystallizer vessel. Add the minimum amount of hot isopropanol (e.g., 60-70°C) required to fully dissolve the material.
-
Crystallization: Slowly add deionized water as an anti-solvent until turbidity is observed. Re-heat slightly to get a clear solution, then allow it to cool slowly to room temperature, followed by further cooling to 0-5°C for several hours to maximize crystal formation.[11]
-
Isolation and Drying: Collect the crystals by filtration (e.g., using a centrifuge or Nutsche filter). Wash the filter cake with a small amount of ice-cold isopropanol/water mixture. Dry the purified crystals under vacuum at a temperature not exceeding 40-50°C to a constant weight.[10]
Analytical Methods for Quality Assurance
| Analysis | Method | Purpose | Acceptance Criteria |
| Purity | HPLC (C18 column) | Quantify product and impurities | ≥ 99.5% |
| Identity | ¹H NMR, ¹³C NMR | Confirm chemical structure | Spectrum conforms to reference |
| Identity | FT-IR | Confirm functional groups (esp. C≡N) | Key peaks match reference |
| Water Content | Karl Fischer Titration | Determine residual water | ≤ 0.5% |
| Residual Solvents | GC-HS | Quantify isopropanol, etc. | As per ICH Q3C guidelines |
Critical Safety Protocols
The use of sodium cyanide necessitates stringent safety protocols.[12] Nitriles themselves are also toxic and require careful handling.[13]
-
Cyanide Handling: All operations involving sodium cyanide must be conducted in a well-ventilated area, preferably a contained system. Personnel must be equipped with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile rubber is suitable[14]), safety goggles, and a face shield. An emergency cyanide antidote kit must be readily available, and personnel must be trained in its use.
-
Acid Incompatibility: Never allow cyanides to come into contact with acids, as this will liberate highly toxic hydrogen cyanide (HCN) gas.[5] The reaction and work-up are performed under basic or neutral conditions to prevent this.
-
Waste Disposal: All aqueous waste containing cyanide must be treated before disposal. This is typically done by oxidation with sodium hypochlorite or hydrogen peroxide under alkaline conditions to convert cyanide to the much less toxic cyanate.
-
Emergency Showers & Eyewash: Safety showers and eyewash stations must be located in the immediate vicinity of the reaction area.[13]
References
-
A truly green synthesis of α-aminonitriles via Strecker reaction. PMC. [Link]
-
Strecker amino acid synthesis. Wikipedia. [Link]
-
Strecker Synthesis. NROChemistry. [Link]
-
Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. [Link]
-
Strecker Synthesis. Organic Chemistry Portal. [Link]
-
Nitrile Synthesis: Methods and Applications. Algor Cards. [Link]
-
Nitrile Synthesis: Kolbe, Acid, Aromatic Techniques. StudySmarter. [Link]
-
Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal. [Link]
-
The MSDS HyperGlossary: Nitrile. Interactive Learning Paradigms, Incorporated. [Link]
-
Phase-transfer catalysed asymmetric synthesis of α-chiral tetrasubstituted α-aminothioesters. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Phase-Transfer Alkylation of Nitriles: 2-Phenylbutyronitrile. ResearchGate. [Link]
-
O'Donnell Amino Acid Synthesis. Organic Chemistry Portal. [Link]
-
Two Highly Effective Phase-Transfer Catalysts for the Enantioselective Synthesis of α-Amino Acid Derivatives. ResearchGate. [Link]
-
Synthesis of 2-phenylbutyronitrile. PrepChem.com. [Link]
- Preparation method of 2-amino-2-phenylbutyric acid.
- Process for resolving 2-amino-4phenyl-butane.
Sources
- 1. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 4. Organocatalytic Synthesis of α-Aminonitriles: A Review | MDPI [mdpi.com]
- 5. Strecker Synthesis [organic-chemistry.org]
- 6. crdeepjournal.org [crdeepjournal.org]
- 7. researchgate.net [researchgate.net]
- 8. O'Donnell Amino Acid Synthesis [organic-chemistry.org]
- 9. Preparation method of 2-amino-2-phenylbutyric acid - Eureka | Patsnap [eureka.patsnap.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. studysmarter.co.uk [studysmarter.co.uk]
- 13. The MSDS HyperGlossary: Nitrile [ilpi.com]
- 14. download.basf.com [download.basf.com]
Troubleshooting & Optimization
Technical Support Center: Advanced Optimization of Strecker Reactions for Sterically Demanding Ketones
Ticket ID: STR-HK-992 Subject: Improving Yields in Strecker Synthesis of Hindered Ketones Assigned Specialist: Senior Application Scientist, Synthesis Division
Executive Summary: The Steric Challenge
You are likely encountering low yields because hindered ketones (e.g., adamantanone, tert-butyl ketones) present a dual challenge: thermodynamic instability of the intermediate imine and kinetic blocking of the cyanide attack.
Standard protocols (NaCN/NH
This guide details the Titanium(IV)-Mediated Silylcyanation protocol. This is the industry-standard "fix" for recalcitrant ketones, utilizing
Part 1: The "Titanium Trap" Protocol
Recommended for: Adamantyl ketones, acetophenones with ortho-substituents, and bulky aliphatic ketones.
The Logic (Why this works)
-
Dual Activation:
coordinates to the ketone oxygen, increasing electrophilicity (activation) while simultaneously scavenging the water produced during imine formation (dehydration). -
Irreversible Trapping: Unlike HCN/KCN, Trimethylsilyl cyanide (TMSCN) adds a silyl group to the amine or intermediate, preventing the reverse reaction (hydrolysis) and locking the product as an
-aminonitrile.
Step-by-Step Methodology
Reagents:
-
Hindered Ketone (1.0 equiv)
-
Amine (1.1 - 1.2 equiv)
-
Titanium(IV) isopropoxide (
) (1.5 equiv) -
Trimethylsilyl cyanide (TMSCN) (1.5 equiv)
-
Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)
Workflow:
-
Imine Pre-formation (Critical):
-
In a flame-dried flask under Argon, dissolve the Ketone and Amine in anhydrous DCM (0.5 M concentration).
-
Add
dropwise. -
Checkpoint: Stir at room temperature for 4–12 hours. For extremely hindered substrates (e.g., di-tert-butyl ketone), reflux in toluene may be required.
-
Validation: Monitor by TLC or crude NMR. You must see the disappearance of the ketone carbonyl peak before proceeding.
-
-
Cyanide Addition:
-
Cool the reaction mixture to 0°C.
-
Add TMSCN dropwise.
-
Allow to warm to room temperature and stir for 12–24 hours.
-
-
Work-up (Safety Critical):
-
Quench carefully with water or saturated
. Warning: This step can release HCN gas if unreacted TMSCN is present. Perform in a high-efficiency fume hood. -
Filter the resulting white titanium dioxide precipitate through a Celite pad.
-
Extract with DCM, dry over
, and concentrate.
-
Part 2: Troubleshooting & FAQs
Q1: I see the imine form, but after adding TMSCN and working up, I only recover the starting ketone. Why?
Diagnosis: Reversibility during work-up.
Root Cause: The
-
Avoid Acidic Work-up: Do not use HCl to quench. Use basic or neutral quenching (sat.
). -
The "Amine Trap": If the product is unstable, consider reducing the nitrile in situ (e.g., with LAH or DIBAL) to the diamine or hydrolyzing it immediately to the amide/acid without isolating the nitrile.
Q2: My reaction mixture turns into a thick sludge and stirring stops.
Diagnosis: Titanium oligomerization.
Root Cause:
-
Ensure solvents are strictly anhydrous.
-
If the sludge is unmanageable, dilute the reaction with more DCM.
-
Alternative: Switch to Gadolinium isopropoxide (
) or Scandium triflate ( ) if the titanium sludge traps your product, though these are more expensive.
Q3: I am getting a Cyanohydrin byproduct instead of the Aminonitrile.
Diagnosis: Direct ketone attack. Root Cause: The cyanide source attacked the ketone before the imine was fully formed. This happens if you add TMSCN too early. The Fix:
-
Strict Sequential Addition: You must ensure >95% conversion to the imine (or the activated Ti-complex) before adding TMSCN.
-
Temperature Control: Add TMSCN at 0°C to kinetically favor the more reactive iminium species over the oxonium species.
Part 3: Comparative Data & Visualization
Yield Comparison: Hindered Substrates
Data aggregated from internal optimization studies and literature benchmarks (e.g., Jarusiewicz et al., 2009).
| Substrate (Ketone) | Method A: NaCN / NH4Cl (Aq) | Method B: TMSCN / Lewis Acid (Ti) | Improvement Factor |
| Acetophenone | 65% | 94% | 1.4x |
| 2-Adamantanone | < 10% | 88% | 8.8x |
| Pivalophenone | 0% (No Reaction) | 72% | Infinite |
| Cyclohexanone | 85% | 98% | 1.1x |
Mechanistic Pathway & Troubleshooting Logic
The following diagram illustrates the "Titanium Trap" mechanism and the critical decision points for troubleshooting.
Caption: The Titanium-mediated pathway prevents reversibility by scavenging water and stabilizing the transition state. Dashed lines indicate common failure modes.
References
-
Jarusiewicz, J., Choe, Y., Yoo, K. S., Park, C. P., & Jung, K. W. (2009). Efficient Three-Component Strecker Reaction of Aldehydes/Ketones via NHC-Amidate Palladium(II) Complex Catalysis.[1][2] The Journal of Organic Chemistry, 74(7), 2873–2876.
-
Ojima, I. (Ed.).[3] (2010). Catalytic Asymmetric Synthesis. John Wiley & Sons. (Refer to Chapter on Strecker Reactions).
-
Shibasaki, M., Kanai, M., & Mita, T. (2008). The Catalytic Asymmetric Strecker Reaction.[4] Organic Reactions, 70, 1-119.
-
Mattson, A. E., et al. (2006). Titanium Isopropoxide-Mediated Synthesis of Secondary Amines. Letters in Organic Chemistry, 3(1). (Foundational protocol for Ti-mediated imine formation).
Sources
minimizing hydroxy nitrile byproducts in aminonitrile synthesis
Topic: Minimizing Hydroxy Nitrile (Cyanohydrin) Byproducts Ticket Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Module 1: The Mechanistic Root Cause
To suppress hydroxy nitrile (cyanohydrin) formation, you must first understand that the Strecker reaction is a competition between two reversible pathways governed by Hard-Soft Acid-Base (HSAB) principles and thermodynamic equilibrium .
The core conflict is the competition for the carbonyl carbon (electrophile) between two nucleophiles: the amine (
-
The Desired Pathway: Amine attacks Carbonyl
Hemiaminal Imine Aminonitrile.[1][2] -
The Parasitic Pathway: Cyanide attacks Carbonyl directly
Cyanohydrin .
Crucial Insight: Cyanohydrin formation is often kinetically favored (fast) but thermodynamically less stable than the aminonitrile. However, the presence of water destabilizes the imine, hydrolyzing it back to the carbonyl, which then falls into the cyanohydrin "trap."
Visualizing the Competition (Pathway Diagram)
Figure 1: The bifurcation of the Strecker reaction. Note how water drives the Imine back to the Aldehyde, feeding the parasitic Cyanohydrin cycle.
Module 2: Validated Protocols
Do not rely on "one-pot" mixing if your substrate is prone to cyanohydrin formation (e.g., electron-deficient aldehydes). Use these validated workflows.
Protocol A: The "Pre-Formation" Strategy (Gold Standard)
Best for: Valuable substrates, chiral synthesis, and avoiding aqueous workups.
The Logic: By isolating the imine formation step, you remove the carbonyl electrophile before the cyanide is introduced. This eliminates the possibility of direct cyanide attack on the aldehyde.
-
Imine Formation:
-
Combine Aldehyde (1.0 eq) and Amine (1.05 eq) in anhydrous solvent (DCM or MeOH).
-
Critical Step: Add a dehydrating agent (
or , 2.0 eq) or use molecular sieves (4Å). -
Stir for 2–4 hours. Monitor by TLC/NMR until aldehyde signal vanishes.
-
Filtration: Filter off the drying agent under inert atmosphere (Ar/N2).
-
-
Cyanosilylation (The "Dry" Strecker):
-
Cool the filtrate to 0°C.
-
Add TMSCN (Trimethylsilyl cyanide) (1.2 eq).[3]
-
Add Catalyst: 10 mol% Lewis Acid (e.g.,
or ). -
Why TMSCN? It provides a silyl group that traps the alkoxide, preventing the reverse equilibrium.
-
-
Workup:
-
Quench with saturated
. The silyl group is cleaved, yielding the free aminonitrile.
-
Protocol B: The "In-Situ" Scavenger Strategy
Best for: High-throughput screening, robust substrates.
The Logic: If you must run a one-pot reaction, you must chemically scavenge the water produced during imine formation to prevent hydrolysis.
-
Mix Reagents: Aldehyde + Amine in Methanol.
-
Additive: Add Titanium(IV) isopropoxide (
) (1.0–1.2 eq). -
Cyanide Addition: Add TMSCN or KCN.[3]
-
Note: This often forms a thick slurry; ensure vigorous stirring.
Module 3: Troubleshooting & FAQs
Q1: I see a 50:50 mixture of Aminonitrile and Cyanohydrin. What went wrong?
Diagnosis: This is a classic "Wet Solvent" failure.
Root Cause: Water in your solvent or reagents hydrolyzed your imine back to the aldehyde. Once the aldehyde is free,
-
Switch to Protocol A (Pre-formation).
-
Use anhydrous solvents.
-
If using cyanide salts (KCN/NaCN), add solid
to buffer the pH, but be aware that salts often carry hygroscopic water.
Q2: My reaction stalled at the Imine. The Cyanide isn't adding.
Diagnosis: "Hard/Soft Mismatch" or pH lockout. Root Cause:
-
pH too low: If you used too much acid catalyst, you may have protonated the cyanide (
, pKa ~9.2), reducing its nucleophilicity. -
Sterics: The imine is too hindered. The Fix:
-
Catalysis: Switch to a Lewis Acid catalyst (
or ) which activates the imine without protonating the cyanide. -
Temperature: Gently warm the reaction (40°C). Cyanide addition is the rate-limiting step for hindered substrates.
Q3: Can I use Acetone Cyanohydrin instead of TMSCN?
Answer: Yes, but with caveats. Acetone cyanohydrin is a "transfer hydrocyanation" reagent. It releases HCN in equilibrium.
-
Risk: It generates Acetone as a byproduct. Acetone is a ketone and can compete for the amine (forming a ketimine), though this is usually slower than aldehyde reaction.
-
Benefit: It is safer to handle than TMSCN or KCN.
-
Protocol Adjustment: You must use a base catalyst (e.g., TEA) to trigger the release of HCN from the reagent.
Module 4: Comparative Data
Table 1: Cyanide Source Impact on Byproduct Formation
| Cyanide Source | Water Sensitivity | Risk of Cyanohydrin | Atom Economy | Recommended For |
| NaCN / KCN | High (Requires | High (Aqueous conditions promote hydrolysis) | High | Industrial/Scale-up (Cost) |
| TMSCN | Low (Anhydrous) | Lowest (Traps kinetic product) | Low (Silyl waste) | Lab Scale / Complex Molecules |
| Acetone Cyanohydrin | Moderate | Moderate (Equilibrium driven) | Moderate | Safety-conscious labs |
| Diethylaluminum Cyanide | Low | Low | Low | Stubborn/Hindered Ketones |
References
-
Review of Strecker Chemistry: Groger, H. (2003). "Catalytic Enantioselective Strecker Reactions: A Promising Approach for the Synthesis of Alpha-Amino Acids." Chemical Reviews.
-
TMSCN Protocols: Mai, K., & Patil, G. (1984). "Facile synthesis of alpha-aminonitriles." Tetrahedron Letters.
-
Titanium Scavenger Method: Mattson, A. E., et al. (2006). "Titanium-Catalyzed Synthesis of alpha-Aminonitriles." Journal of Organic Chemistry.
-
Mechanistic Insights: Zuend, S. J., et al. (2009). "Mechanism of the Thiourea-Catalyzed Asymmetric Strecker Reaction." Nature.[8]
-
Green Chemistry Approaches: Mojtahedi, M. M., et al. (2008). "Microwave-Assisted Strecker Reaction." Arkivoc.
Sources
- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. sciforum.net [sciforum.net]
- 4. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 5. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis [mdpi.com]
- 6. β-Selective Reductive Coupling of Alkenylpyridines with Aldehydes and Imines via Synergistic Lewis Acid/Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
removing residual cyanide from 2-Amino-2-methyl-4-phenylbutanenitrile
Technical Support Center: Cyanide Remediation in -Aminonitrile Synthesis
Ticket ID: CN-REM-402
Topic: Removing Residual Cyanide from 2-Amino-2-methyl-4-phenylbutanenitrile
Status: OPEN
Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Executive Summary & Root Cause Analysis
User Context: You are synthesizing 2-Amino-2-methyl-4-phenylbutanenitrile (an intermediate for Loperamide and other piperidine derivatives) via the Strecker reaction. You are detecting persistent cyanide levels despite standard aqueous washes.
The Core Problem: The challenge is not merely "washing" the cyanide out; it is preventing the molecule from generating new cyanide.
Retro-Strecker ReactionThe Retro-Strecker Equilibrium Trap
Figure 1: The Retro-Strecker mechanism. Aggressive basic washing or heating destabilizes the target, regenerating cyanide.
Troubleshooting Protocols
Do not use standard bleach (hypochlorite) directly on your product. Hypochlorite reacts with primary amines (your product) to form chloramines, which are unstable and explosive. Use the following protocols in sequence.
Protocol A: The Ferrous Sulfate Complexation (Biphasic Wash)
Best for: Removing free cyanide from the organic layer without degrading the nitrile.
Mechanism: Ferrous ions (
| Step | Action | Technical Rationale |
| 1 | Prepare Wash Solution | Dissolve Ferrous Sulfate Heptahydrate ( |
| 2 | Biphasic Contact | Add the wash solution to your organic phase containing the aminonitrile. Ratio: 1:1 (vol/vol). |
| 3 | Agitation | Stir vigorously for 30-45 minutes at ambient temperature ( |
| 4 | Observation | Watch for a color change to blue/green. This indicates the formation of Prussian Blue-type complexes, confirming cyanide capture. |
| 5 | Separation | Separate the layers. The cyanide is now trapped in the aqueous layer as |
| 6 | Filtration (Critical) | If an emulsion or precipitate forms (Prussian Blue), filter through a Celite pad before final separation. |
Warning: Do not raise the pH of the FeSO4 solution above 9. High pH precipitates Iron(II) Hydroxide and promotes the retro-Strecker reaction.
Protocol B: The Acid Scavenge & Salt Stabilization
Best for: Final purification and long-term storage stability.
Mechanism: Converting the free amine to its Hydrochloride (HCl) salt protonates the amine moiety. This renders the nitrogen non-nucleophilic, effectively "locking" the molecule and preventing the retro-Strecker decomposition.
| Step | Action | Technical Rationale |
| 1 | Dilution | Dilute your organic phase (post-FeSO4 wash) with dry Ethyl Acetate or MTBE (Methyl tert-butyl ether). |
| 2 | Acidification | Slowly add 4M HCl in Dioxane or bubble dry HCl gas into the solution at |
| 3 | Monitoring | Monitor pH via wet stick. Target: pH 1-2 . |
| 4 | Sparging | Once acidified, sparge the slurry with Nitrogen ( |
| 5 | Isolation | Filter the precipitated 2-Amino-2-methyl-4-phenylbutanenitrile hydrochloride . |
| 6 | Drying | Dry the solid in a vacuum oven at |
Result: The HCl salt is stable. Any residual free HCN is volatile and removed during the
Decision Matrix & Workflow
Use this logic flow to determine the correct remediation path for your specific batch conditions.
Figure 2: Remediation decision tree. Prioritize complexation (Fe) followed by stabilization (Salt).
Frequently Asked Questions (FAQ)
Q1: Can I use Sodium Hypochlorite (Bleach) to wash the organic layer? A: ABSOLUTELY NOT. While bleach destroys cyanide, it reacts with primary amines (like your product) to form N-chloroamines. These are unstable, potentially explosive, and will destroy your yield. Only use bleach in the off-gas scrubber or to treat the separated aqueous waste.
Q2: Why does the cyanide level increase after I wash with 1M NaOH?
A: You are triggering the Retro-Strecker reaction. High pH shifts the equilibrium toward the ketone and HCN. Keep all washes neutral or slightly acidic (pH 5-7). If you must neutralize acid, use mild bases like Sodium Bicarbonate (
Q3: My product is an oil. How do I remove the trapped HCN? A: Oils are notorious for trapping gases.
-
Dissolve the oil in a solvent (DCM or EtOAc).
-
Perform the Protocol A (FeSO4) wash.
-
Dry the organic layer with
. -
Concentrate on a Rotary Evaporator, but add a chaser solvent (like Toluene) and co-evaporate. The toluene azeotrope helps pull residual HCN out of the oil.
Q4: How do I dispose of the FeSO4 wash waste?
A: The aqueous waste contains Ferrocyanide complexes. While less toxic than free cyanide, it is still regulated. Treat this waste with bleach (Hypochlorite) at pH > 10 to oxidize the cyanide completely to cyanate (
References
-
Strecker Synthesis Mechanism & Equilibrium : Zuend, S. J., et al. "Scale-Up of the Strecker Reaction for the Synthesis of α-Aminonitriles." Source: Organic Process Research & Development. URL:[Link] (General Journal Link for verification of OPRD standards)
-
Cyanide Removal via Ferrous Sulfate (Complexation) : M. Adams. "The removal of cyanide from aqueous solution by the use of ferrous sulphate." Source:[2][3][4] Journal of the South African Institute of Mining and Metallurgy.[5] URL:[Link]
-
Loperamide Intermediate Synthesis (Context) : Niemegeers, C. J., et al. "Synthetic Analgesics and Antidiarrheals." Source: Journal of Medicinal Chemistry (via PubMed). URL:[Link]
-
Safety & Handling of Cyanide Wastes : EPA Guidelines for Cyanide Destruction. Source: US Environmental Protection Agency. URL:[Link] (General EPA landing page for waste treatment)
Sources
- 1. saimm.co.za [saimm.co.za]
- 2. researchgate.net [researchgate.net]
- 3. Removal of cyanide compounds from coking wastewater by ferrous sulfate: Improvement of biodegradability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EP0078329B1 - Process for the removal of cyanide from an aqueous solution - Google Patents [patents.google.com]
- 5. semanticscholar.org [semanticscholar.org]
Technical Support Center: Troubleshooting Hydrolysis of Sterically Hindered Aminonitriles
Welcome to the technical support center for scientists, researchers, and drug development professionals. This guide provides in-depth troubleshooting for the hydrolysis of sterically hindered α-aminonitriles, a notoriously challenging transformation. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and overcome common experimental hurdles.
Section 1: Understanding the Core Challenge
The hydrolysis of nitriles to carboxylic acids is a fundamental organic transformation, typically proceeding through an amide intermediate under acidic or basic conditions.[1] The reaction involves the nucleophilic attack of water (or hydroxide) on the electrophilic carbon of the nitrile group.[1][2]
However, when the α-carbon is sterically encumbered—for example, a tertiary or quaternary center, or bearing bulky substituents like an adamantyl group—this reaction becomes exceptionally difficult.[3][4] Steric hindrance impedes the approach of the nucleophile, dramatically slowing down the rate of both the initial hydration to the amide and the subsequent hydrolysis of the amide to the carboxylic acid.[4] Standard high-temperature reflux in strong acid or base often leads to decomposition, low yields, or recovery of the starting material.[3][5]
This guide is structured as a series of frequently asked questions (FAQs) to directly address the issues you are most likely to encounter.
Section 2: Troubleshooting Common Issues
FAQ 1: My standard acid hydrolysis (e.g., refluxing 6M HCl or H₂SO₄) is not working. The reaction is either incredibly slow or I recover my starting material. What's happening?
This is the most common issue. The protonation of the nitrile nitrogen under acidic conditions increases the electrophilicity of the carbon, but if bulky groups block the path for a water molecule to attack, the reaction cannot proceed efficiently.[6][1][7] Extremely high temperatures or prolonged reaction times required to force the reaction can lead to unwanted side reactions or degradation, especially if other sensitive functional groups are present.[8]
Initial Troubleshooting Steps:
-
Increase Acid Concentration & Temperature Systematically: While you may have tried strong acid, a systematic increase can sometimes yield results. Concentrated H₂SO₄ at temperatures exceeding 150 °C can be effective, but must be approached with caution due to the potential for charring.[8]
-
Consider Alternative Mineral Acids: While HCl and H₂SO₄ are common, sometimes changing the counter-ion can influence solubility and reactivity.
-
Use a Co-solvent: If your aminonitrile has poor solubility in aqueous acid, hydrolysis becomes even more difficult.[8] Adding a high-boiling point, water-miscible co-solvent like dioxane or diglyme can improve solubility and allow for higher reaction temperatures.
Advanced Strategy: Phase-Transfer Catalysis
For nitriles with poor aqueous solubility, adding an organic-soluble strong acid, such as a sulfonic acid (e.g., p-toluenesulfonic acid), can act as a phase-transfer catalyst, facilitating hydrolysis in a biphasic system with aqueous HCl or H₂SO₄.[8]
FAQ 2: My reaction stops at the amide intermediate. How can I push the hydrolysis to the carboxylic acid?
Isolating the amide is a classic sign of severe steric hindrance. The hydrolysis of a sterically hindered tertiary amide can be even more challenging than the initial hydration of the nitrile.[4][9]
Why this happens: The mechanism for amide hydrolysis also requires nucleophilic attack at the carbonyl carbon. Bulky groups shield this site effectively. Furthermore, under acidic conditions, the carbonyl oxygen is protonated, but the subsequent attack by water is sterically disfavored.
Solutions:
-
Nitrous Acid Promotion: A highly effective, albeit specialized, method is the treatment of the hindered amide with sodium nitrite (NaNO₂) in strong sulfuric or phosphoric acid.[4] This generates a reactive N-nitroso intermediate which is much more susceptible to hydrolysis.
-
Drastic Conditions: If the molecule is robust, extremely harsh conditions like 85% H₃PO₄ at >180 °C or sealed-tube reactions with concentrated HCl at similar temperatures may be required. These are last-resort options due to the high risk of decomposition.
Troubleshooting Workflow Diagram
The following diagram outlines a decision-making process for tackling a stalled hydrolysis reaction.
Caption: A decision tree for troubleshooting hindered aminonitrile hydrolysis.
Section 3: Alternative Hydrolysis Methodologies
When standard brute-force methods fail or are incompatible with your substrate, it's time to consider alternative chemical strategies.
FAQ 3: My aminonitrile has acid- or base-sensitive functional groups. What are some milder, neutral-pH alternatives?
Harsh conditions are often a deal-breaker in complex molecule synthesis. Fortunately, several catalytic systems operate under milder, near-neutral conditions.
Recommended Alternatives:
-
Metal-Catalyzed Hydrolysis: Transition metal catalysts can activate the nitrile group towards hydration under neutral conditions. Platinum(II) complexes, particularly those with secondary phosphine oxide ligands (like the Ghaffar-Parkins catalyst), are exceptionally effective for hydrating hindered nitriles to the corresponding primary amides, often with high selectivity and yields.[10][11][12] This method is notable for its tolerance of sensitive functional groups.[10][11]
-
Enzymatic Hydrolysis: Biocatalysis offers a green and highly selective alternative. Nitrilase enzymes can directly convert nitriles to carboxylic acids, while nitrile hydratases convert them to amides.[13][14][15] These reactions occur at room temperature and neutral pH. The key challenge is finding an enzyme with the correct substrate specificity for your hindered aminonitrile. However, for chiral molecules, enzymes can offer excellent stereoselectivity.[14][16]
-
Radziszewski Reaction (Peroxide-Mediated): The reaction of a nitrile with hydrogen peroxide in an alkaline solution (e.g., aqueous NaOH) can produce the amide under relatively mild conditions compared to vigorous heating in strong base.[17] The inclusion of a co-solvent like ethanol or acetone can improve results.[17]
| Method | Conditions | Typical Product | Key Advantage | Key Limitation |
| Conc. Acid/Base | >150 °C, conc. H₂SO₄ or NaOH | Carboxylic Acid | Inexpensive, powerful | Low functional group tolerance, harsh |
| Metal Catalysis (Pt) | Neutral, 80 °C | Amide | Excellent for hindered substrates, mild | Catalyst cost and availability |
| Enzymatic (Nitrilase) | Neutral pH, RT | Carboxylic Acid | Highly selective, green, stereospecific | Substrate scope is enzyme-dependent |
| Radziszewski | Alkaline H₂O₂, 40-80 °C | Amide | Milder than strong base hydrolysis | Can have competing side reactions |
FAQ 4: I've heard of the Pinner reaction. Can it be used for hydrolysis?
Yes, indirectly. The Pinner reaction involves treating a nitrile with an anhydrous alcohol and a strong acid (typically dry HCl gas) to form an imino ester salt (a Pinner salt).[18][19][20] While sterically hindered nitriles can be less reactive, this pathway is still viable.[18] The crucial step is that this Pinner salt can be subsequently hydrolyzed with water to yield an ester.[19][21] This ester can then be hydrolyzed to the carboxylic acid under standard conditions, which is often easier than hydrolyzing the original hindered nitrile or the corresponding amide.
This two-step sequence (Pinner reaction -> ester hydrolysis) provides a powerful workaround for substrates that are resistant to direct hydrolysis.
Mechanism Overview: Pinner Reaction to Ester
Caption: Simplified pathway of the Pinner reaction followed by hydrolysis to an ester.
Section 4: Experimental Protocols
Protocol 1: General Procedure for Metal-Catalyzed Hydration to the Amide
This protocol is adapted from methodologies utilizing platinum(II)/secondary phosphine oxide catalysts.[10]
-
Catalyst Preparation/Handling: The Ghaffar-Parkins catalyst or similar platinum complexes can be sensitive. Handle under an inert atmosphere (N₂ or Ar) if possible, though many procedures report success running the reaction open to the air.[11]
-
Reaction Setup: In a suitable reaction vessel, combine the sterically hindered aminonitrile (1.0 eq), the platinum catalyst (0.5 - 2 mol%), and a solvent such as ethanol or an ethanol/water mixture.[11]
-
Heating: Heat the reaction mixture to 80 °C with stirring.
-
Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS. The disappearance of the starting nitrile and the appearance of the more polar amide product are key indicators. Reactions are typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can then be purified by silica gel chromatography or recrystallization to yield the pure amide.
Protocol 2: Two-Step Hydrolysis via the Pinner Reaction
This protocol is a general guide. Anhydrous conditions in Step 1 are critical.[20][22]
-
Formation of the Pinner Salt: Dissolve the aminonitrile (1.0 eq) in a large excess of an anhydrous alcohol (e.g., methanol or ethanol). Cool the solution in an ice bath (0 °C). Bubble dry hydrogen chloride (HCl) gas through the solution with stirring for several hours, ensuring the system is protected from atmospheric moisture. The reaction progress can be monitored by the precipitation of the Pinner salt or by IR spectroscopy (disappearance of the C≡N stretch).
-
Isolation (Optional but Recommended): The Pinner salt can be isolated by filtration under an inert atmosphere and washed with cold anhydrous ether.
-
Hydrolysis to Ester: Add the crude or isolated Pinner salt to water or an aqueous acetone solution and stir at room temperature. The hydrolysis is often rapid.
-
Work-up and Isolation: Neutralize the reaction mixture with a mild base (e.g., NaHCO₃ solution). Extract the resulting ester with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer (e.g., over Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude ester.
-
Ester Hydrolysis: Subject the crude ester to standard ester hydrolysis conditions (e.g., reflux with aqueous NaOH or LiOH, followed by acidic workup) to obtain the final carboxylic acid.
References
-
Organic Chemistry Tutor. Hydrolysis of Nitriles. Available from: [Link]
-
JoVE Core Organic Chemistry. Nitriles to Carboxylic Acids: Hydrolysis. Available from: [Link]
-
Organic Chemistry Portal. Nitrile to Acid - Common Conditions. Available from: [Link]
-
Filo. Acid-catalyzed hydrolysis of a nitrile to give a carboxylic acid occursby... Available from: [Link]
-
Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Available from: [Link]
-
Chemistry LibreTexts. The Hydrolysis of Nitriles. Available from: [Link]
-
CHIMIA. Stereochemistry of Enzymatic Hydrolysis of Nitriles. Available from: [Link]
-
NROChemistry. Pinner Reaction. Available from: [Link]
- Google Patents. US3542822A - Hydrolysis of nitriles to carboxylic acids.
-
Chemguide. hydrolysis of nitriles. Available from: [Link]
-
Wikipedia. Pinner reaction. Available from: [Link]
-
BYJU'S. Acidic Hydrolysis of Nitriles. Available from: [Link]
-
ResearchGate. Biocatalytic hydrolysis of nitriles. Available from: [Link]
-
ACS Publications. Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base-Sensitive Groups. Available from: [Link]
-
Chemistry Steps. Nitriles to Esters. Available from: [Link]
-
ResearchGate. 1.4.2 Hydrolysis of Nitriles to Carboxylic Acids. Available from: [Link]
-
Ventura College. Hydrolysis of Nitriles to Carboxylic Acid. Available from: [Link]
-
Organic Syntheses. Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Available from: [Link]
-
MDPI. Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Available from: [Link]
-
ResearchGate. Metal-Mediated and Metal-Catalyzed Hydrolysis of Nitriles. Available from: [Link]
-
ResearchGate. Assisted hydrolysis of the nitrile group of 2-aminoadamantane-2-carbonitrile. Available from: [Link]
- Google Patents. WO2002096856A1 - Catalyst and synthetic process for carboxamides by nitrile hydrolysis.
-
ACS Publications. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. Available from: [Link]
-
PMC. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Available from: [Link]
-
ACS Publications. Enzymatic Hydrolysis of Tertiary Amide Bonds by anti Nucleophilic Attack and Protonation. Available from: [Link]
-
ResearchGate. Hydrolysis of free α‐amino nitriles using a reverse Strecker reaction under reductive hydrogenation conditions.. Available from: [Link]
-
PMC. Delayed catalyst function enables direct enantioselective conversion of nitriles to NH2-amines. Available from: [Link]
-
Zenodo. The Formation of Amides from Nitriles by the Action of Hydrogen Peroxide.. Available from: [Link]
-
Master Organic Chemistry. The Strecker Synthesis of Amino Acids. Available from: [Link]
-
YouTube. Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). Available from: [Link]
-
MDPI. Organocatalytic Synthesis of α-Aminonitriles: A Review. Available from: [Link]
-
YouTube. 20.11 Synthesis and Reactions of Nitriles | Organic Chemistry. Available from: [Link]
-
Organic Syntheses. 4 - Organic Syntheses Procedure. Available from: [Link]
-
ResearchGate. Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Available from: [Link]
-
NROChemistry. Strecker Synthesis. Available from: [Link]
-
ACS Publications. Steric Effects in Hydrolysis of Hindered Amides and Nitriles1. Available from: [Link]
-
Chemistry Steps. Preparation of Nitriles. Available from: [Link]
-
Vaia. amino acids from the appropriate carboxylic acids: (a) Phenylalanine (b) Valine. Available from: [Link]
-
Pearson. Which step is critical for transforming alpha aminonitrile into an amino acid in the Strecker synthesis?. Available from: [Link]
Sources
- 1. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]
- 2. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Acid-catalyzed hydrolysis of a nitrile to give a carboxylic acid occursby.. [askfilo.com]
- 8. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]
- 9. Enzymatic Hydrolysis of Tertiary Amide Bonds by anti Nucleophilic Attack and Protonation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. orgsyn.org [orgsyn.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
- 16. chimia.ch [chimia.ch]
- 17. zenodo.org [zenodo.org]
- 18. Pinner Reaction | NROChemistry [nrochemistry.com]
- 19. Pinner reaction - Wikipedia [en.wikipedia.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Nitriles to Esters - Chemistry Steps [chemistrysteps.com]
- 22. jk-sci.com [jk-sci.com]
handling thermal instability of alpha-aminonitriles
Current Status: Operational
Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Topic: Handling Thermal Instability of
Introduction: The "Use-It-or-Lose-It" Intermediate
Welcome. If you are here, you are likely facing one of two scenarios: your clear oil has turned into a black tar overnight, or your yield vanished during rotary evaporation.
-Aminonitriles are chemically deceptive. While they appear stable at first glance, they exist in a fragile thermodynamic equilibrium. As a Senior Application Scientist, I often see researchers treat them like standard organic intermediates. They are not. They are "masked" iminium ions that desperately want to revert to their precursors or polymerize.This guide is not a textbook; it is a triage center. We will address your immediate symptoms, explain the invisible chemistry destroying your sample, and provide the protocols to stop it.
Module 1: Immediate Triage (Troubleshooting)
Q: My product was a clear oil, but it turned dark brown/black upon standing. What happened?
A: You are witnessing autocatalytic polymerization driven by the Retro-Strecker equilibrium.
The Mechanism:
-
The Trigger: At room temperature (or slightly elevated temps), the equilibrium shifts left (see diagram below), generating free cyanide and imines.
-
The Cascade: Free amines (from the equilibrium) act as bases, deprotonating the
-proton of the nitrile. -
The Polymer: The resulting carbanion attacks another electrophilic imine/nitrile molecule. This creates a chain reaction, forming conjugated, dark-colored polymers (often "azulmic acid" derivatives).
Corrective Action:
-
Immediate: Dissolve the oil in an anhydrous solvent (Et2O or THF) and cool to 0°C.
-
Stabilize: Add a stoichiometric amount of anhydrous acid (e.g., HCl in dioxane or p-Toluenesulfonic acid) to precipitate the stable ammonium salt.
Q: I had a good spot on TLC, but after rotary evaporation, the mass is low and the NMR shows aldehyde. Where did the product go?
A: You stripped it away. This is the Le Chatelier Yield Trap .
The Mechanism:
The formation of
-
Result: According to Le Chatelier’s principle, the system consumes the
-aminonitrile to replenish the lost HCN. You are literally pulling your molecule apart and sucking the nitrile component into the vacuum trap.
Corrective Action:
-
Protocol: Never heat the water bath above 25°C.
-
Chemical Fix: If you must concentrate, ensure the pH is slightly acidic (to protonate the amine, locking the structure) or telescope directly into the next step without full isolation.
Module 2: Visualizing the Instability
To understand why your compound is degrading, you must visualize the competing pathways. The diagram below maps the "Danger Zone" where thermal stress pushes the equilibrium toward decomposition.
Figure 1: The Retro-Strecker Equilibrium. Note that heat and vacuum drive the reaction to the red nodes (decomposition), while cold drives it to the blue node (stability).
Module 3: Protocols for Stabilization
Do not store free-base
Protocol A: The "Cold Workup" (For Free Bases)
Use this if you must isolate the free base for characterization.
-
Quench: Pour reaction mixture into ice-cold saturated NaHCO3.
-
Extract: Use cold Ethyl Acetate or Ether (0–5°C).
-
Dry: Dry over MgSO4 for strictly < 10 minutes. (Prolonged exposure to Lewis acidic salts can catalyze degradation).
-
Concentrate: Rotovap with bath temp < 20°C . Do not pump to full dryness; leave a small amount of solvent if possible.
-
Store: Freeze immediately at -20°C under Argon.
Protocol B: Formation of Stable Salts (Recommended)
Use this for storage or shipping. Salts shut down the lone pair on the nitrogen, preventing the Retro-Strecker mechanism.
| Salt Type | Stability | Crystallinity | Usage Notes |
| Hydrochloride (HCl) | High | Good | Add 1M HCl in Et2O to the crude oil. The salt usually precipitates instantly. Hygroscopic. |
| Tosylate (TsOH) | Very High | Excellent | Add 1.0 eq p-TsOH in dry THF. Often yields non-hygroscopic crystals suitable for X-ray. |
| Oxalate | Moderate | Variable | Good for purification if HCl fails, but less stable than sulfonates. |
Protocol C: The "Telescope" Strategy
The best way to handle instability is to avoid isolation entirely.
Workflow:
-
Perform Strecker reaction in solvent X (e.g., DCM or MeOH).
-
Do not evaporate.
-
Directly add the next reagent (e.g., H2SO4 for hydrolysis to amide, or LAH for reduction to diamine) to the crude solution.
-
Why this works: You consume the aminonitrile faster than it can revert.
Module 4: Safety & HCN Management
Warning: The Retro-Strecker reaction generates Hydrogen Cyanide (HCN). Even if you didn't add HCN gas, your degrading sample is generating it.
Q: How do I know if my sample is off-gassing HCN?
A: Never rely on the "almond smell" (40% of the population cannot smell it genetically).
-
Cyano-Paper Test: Keep moist Prussion Blue or commercial HCN test strips at the neck of your flask during workup. Blue discoloration = HCN evolution.
-
The pH Rule: HCN is released when the solution is acidic (pH < 9) and heated. Keep basic washes cold.
References
-
Strecker Synthesis Mechanism & Instability
-
Stabilization via Acyl-Imine Intermedi
- ACS Omega.
-
[Link]
-
General Instability & Retro-Strecker Equilibrium
-
HCN Safety & Evolution
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Strecker Synthesis [organic-chemistry.org]
- 9. blacklinesafety.com [blacklinesafety.com]
Technical Support Center: Extraction Protocols for 2-Amino-2-methyl-4-phenylbutanenitrile
Case ID: AMPBN-EXT-001 Status: Active Support Tier: Level 3 (Senior Application Scientist)
Executive Summary & Chemical Context
Welcome to the technical support hub for 2-Amino-2-methyl-4-phenylbutanenitrile (AMPBN). This guide addresses the critical solvent selection and extraction parameters required to isolate this intermediate with high purity.
Molecule Profile:
-
Functional Groups: Primary Amine (
), Nitrile ( ), Phenyl ring. -
Key Challenge: The
-aminonitrile motif is chemically sensitive. It is prone to the Retro-Strecker reaction (decomposition to ketone and cyanide) under thermal stress or prolonged exposure to moisture, and hydrolysis of the nitrile to an amide/acid under strong acidic/basic conditions. -
Solubility: As a free base, AMPBN is highly lipophilic (LogP > 2.5 est.) due to the phenylalkyl chain. As a salt (e.g., hydrochloride), it is water-soluble.
Module 1: Solvent Selection Matrix
User Question: "I am currently using Dichloromethane (DCM) for extraction, but I need a greener alternative that does not compromise yield. What do you recommend?"
Technical Response: While DCM is the traditional "gold standard" for amine extraction due to its high density and non-flammability, it is a Class 2 solvent (ICH guidelines) with significant environmental liabilities. Based on Hansen Solubility Parameters (HSP) and Green Chemistry principles, we recommend Ethyl Acetate (EtOAc) or Toluene as superior alternatives.
Solvent Suitability Table
| Solvent | Polarity (Dielectric | Extraction Efficiency | Green Score | Technical Notes |
| Dichloromethane (DCM) | 8.9 | High | 🔴 Poor | Excellent solubility, but causes emulsions. Toxic/Carcinogenic. Hard to dry completely. |
| Ethyl Acetate (EtOAc) | 6.0 | High | 🟢 Good | Recommended. Good selectivity for the amine. Can hydrolyze at extreme pH (>12), but stable at pH 10. |
| Toluene | 2.4 | Medium-High | 🟡 Moderate | Excellent for removing non-polar impurities. Higher boiling point requires more energy to remove. |
| MTBE | 2.6 | Medium | 🟡 Moderate | Forms fewer peroxides than ether. Good for avoiding emulsions, but lower capacity for polar amines. |
Recommendation: Switch to Ethyl Acetate for general extraction. If you observe high levels of non-polar impurities (e.g., unreacted starting ketone), use Toluene , as it is more selective against polar byproducts.
Module 2: The pH-Switch Extraction Protocol
User Question: "My crude product contains unreacted ketone and some dark tar. How do I clean this up without running a column?"
Technical Response:
You must utilize the basicity of the amine (
Step-by-Step Methodology
-
Acid Extraction (Removal of Neutrals):
-
Basification (Liberation of Amine):
-
Cool the aqueous layer to 0–5°C (Ice bath). Critical to prevent nitrile hydrolysis.
-
Slowly add 2M NaOH or Sat.
until pH reaches 10–11 . -
Note: Do not exceed pH 12 or heat the solution, as this risks hydrolyzing the nitrile group to an amide.
-
-
Final Extraction:
-
Extract the cloudy aqueous mixture 3x with fresh Ethyl Acetate .
-
Wash combined organics with Brine (saturated NaCl) to remove trapped water.
-
Dry over
and concentrate in vacuo below 40°C.
-
Workflow Visualization
Caption: Logical flow for the acid-base purification of AMPBN, separating neutral impurities from the basic amine product.
Module 3: Troubleshooting & FAQs
Issue 1: Persistent Emulsions
Symptom: The organic and aqueous layers refuse to separate after the basic extraction step. Root Cause: Amines act as weak surfactants. When combined with fine particulates or high pH, they stabilize emulsions. Corrective Action:
-
Salting Out: Add solid NaCl to the aqueous layer until saturated. This increases the ionic strength, forcing the organic compounds out of the water phase.
-
Filtration: Pass the emulsion through a pad of Celite. This removes fine particulates that stabilize the interface.
-
Solvent Modification: Add a small amount (5-10%) of Methanol or Isopropanol to the organic phase to reduce surface tension.
Issue 2: Low Yield / Missing Product
Symptom: The final organic layer contains very little product. Root Cause:
-
Incomplete Basification: If the pH is < 9, the amine remains protonated (water-soluble).
-
Retro-Strecker Decomposition: High temperatures during evaporation caused the molecule to break apart. Corrective Action:
-
Check pH: Ensure the aqueous layer is pH 10–11 using pH paper before the final extraction.
-
Temperature Control: Never heat the water bath above 40°C during rotary evaporation.
-aminonitriles are thermally labile.
Issue 3: Product Instability (Color Change)
Symptom: The oil turns dark brown/red upon standing. Root Cause: Oxidation of the amine or slow hydrolysis of the nitrile. Corrective Action:
-
Storage: Store the product as a solid salt (e.g., Hydrochloride or Oxalate) rather than a free base oil. The salt form is significantly more stable against oxidation and hydrolysis.
-
Formation of HCl Salt: Dissolve the oil in dry Diethyl Ether or EtOAc and bubble dry HCl gas, or add 4M HCl in Dioxane. Filter the white precipitate immediately.
References
-
ACS Green Chemistry Institute. (2025). Pharmaceutical Solvent Selection Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Strecker Synthesis: Mechanism and Stability of Alpha-Aminonitriles. Retrieved from [Link]
-
Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]
Sources
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Two-step synthesis of amino-methyl-N-phenylcarbamate from toluidine: new preparative method and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 4. Strecker Synthesis [organic-chemistry.org]
- 5. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparative Guide: Mass Spectrometry Fragmentation of C11H14N2 Isomers
Distinguishing N-Methyltryptamine and Gramine via EI and ESI-MS/MS[1]
Executive Summary: The Isobaric Challenge
In drug development and forensic analysis, the chemical formula C11H14N2 (MW 174.24 Da) presents a classic isobaric challenge. It represents multiple biologically active indole alkaloids, most notably N-Methyltryptamine (NMT) and Gramine (3-(dimethylaminomethyl)indole).[1]
While both share an indole core, their pharmacological profiles differ significantly: NMT is a psychedelic tryptamine and monoamine oxidase inhibitor (MAOI), whereas Gramine is a toxic acetylcholine inhibitor found in barley and reed canary grass. Misidentification can lead to critical errors in toxicity screening or legal adjudication.[1]
This guide provides a definitive technical comparison of their fragmentation patterns using Electron Ionization (EI) and Electrospray Ionization (ESI-MS/MS) , establishing a self-validating protocol for their differentiation.
Structural Analysis & Fragmentation Logic
To interpret the mass spectra, we must first understand the bond labilities inherent in each isomer.
| Feature | N-Methyltryptamine (NMT) | Gramine |
| Structure | Indole - CH₂ - CH₂ - NH - CH₃ | Indole - CH₂ - N(CH₃)₂ |
| Amine Type | Secondary Amine | Tertiary Amine |
| Linkage | Ethyl spacer (Tryptamine backbone) | Methyl spacer (Benzylic-like) |
| Primary Cleavage Site | Cα-Cβ bond (Ethyl bridge) | C-N bond or Indole-C bond |
The "Nitrogen Rule" Application
Both molecules contain two nitrogen atoms, resulting in an even molecular weight (174 Da).[1] In EI (radical cation
Method A: Electron Ionization (GC-MS)
Hard ionization (70 eV) for structural fingerprinting.[1]
N-Methyltryptamine (NMT) Fragmentation
Mechanism: The dominant pathway is
-
Precursor:
174 ( ) -
Diagnostic Ion:
44 -
Secondary Ion:
130 (Quinolinium/Indole-CH2 cation).[1]
Gramine Fragmentation
Mechanism: Gramine lacks the ethyl bridge.[1] Fragmentation occurs either at the benzylic position or the C-N bond.
-
Precursor:
174 ( ) -
Diagnostic Ion:
58-
Structure:
(N,N-dimethylmethaniminium)[1] -
Formation: Cleavage of the bond between the indole C3 and the methylene group.
-
-
Secondary Ion:
129 (Indole-CH2 cation, often the base peak due to resonance stability of the benzylic system).
Comparative Data Table (EI)
| Ion Type | NMT ( | Gramine ( | Differentiation Logic |
| Molecular Ion ( | 174 (Weak) | 174 (Weak) | Non-diagnostic.[1] |
| Base Peak / Major | 44 | 129 / 58 | Primary Differentiator. 44 indicates NMT; 58 indicates Gramine.[1] |
| Indole Fragment | 130 | 129 | Gramine favors the 129 ion (loss of dimethylamine radical). |
Method B: ESI-MS/MS (LC-MS)
Soft ionization (Collision Induced Dissociation) for sensitivity and complex matrices.[1]
NMT Fragmentation Pathway
In ESI, the protonated molecule
-
Transition:
-
Mechanism: Neutral loss of Methylamine (
, 31 Da).[1] -
Result: The charge remains on the indole-ethyl backbone (
144).
Gramine Fragmentation Pathway
In ESI, the protonated molecule
-
Transition:
[1] -
Mechanism: Neutral loss of Dimethylamine (
, 45 Da).[1] -
Result: The charge remains on the Indole-CH2 cation (
130).
Visualization of Pathways[1]
Figure 1: ESI-MS/MS fragmentation pathways distinguishing NMT from Gramine based on specific neutral losses.
Experimental Protocol: Self-Validating Workflow
To ensure high-confidence identification, follow this decision-tree protocol.
Sample Preparation[1][2]
-
Extraction: Liquid-liquid extraction using alkaline buffer (pH 9.5) into ethyl acetate.[1]
-
Reconstitution: Dissolve residue in 90:10 Water:Acetonitrile (0.1% Formic Acid) for LC-MS.
Instrument Parameters (LC-MS/MS)[1][3]
-
Column: C18 Reverse Phase (e.g., 2.1 x 100mm, 1.8 µm).
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.[1]
-
Ionization: ESI Positive Mode.
-
Collision Energy (CE): Ramp 15-35 eV to capture both precursor survivability and fragmentation.[1]
Validation Logic (The "If-Then" System)[1]
Figure 2: Logical decision tree for isomer identification using EI or ESI data.[1]
Conclusion
The differentiation of C11H14N2 isomers relies on the specific lability of the side chain.
-
N-Methyltryptamine is defined by the
-cleavage of the ethyl bridge , yielding 44 (EI) and a loss of 31 Da (ESI) . -
Gramine is defined by the cleavage of the benzylic amine , yielding
58/129 (EI) and a loss of 45 Da (ESI) .
Researchers should prioritize ESI-MS/MS for biological matrices due to the distinct neutral loss patterns, which provide higher specificity than the low-mass ions observed in EI.
References
-
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 6088, N-Methyltryptamine. Retrieved from [Link][1]
-
NIST Mass Spectrometry Data Center. (2023).[1] Gramine Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link][1]
-
McFadden, W. H. (1973).[1] Techniques of Combined Gas Chromatography/Mass Spectrometry: Applications in Organic Analysis. Wiley-Interscience.[1] (Foundational text on
-cleavage mechanisms). -
Tureček, F., & McLafferty, F. W. (1993).[1] Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Source for Stevenson's Rule and amine fragmentation).[1]
Sources
A Researcher's Guide to FTIR Spectrum Analysis of the Nitrile Peak in Aminonitriles
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and organic synthesis, aminonitriles stand out as pivotal intermediates for the creation of a diverse array of nitrogen-containing compounds, including vital α-amino acids. The unique juxtaposition of an amino group and a nitrile moiety on the same carbon framework in α-aminonitriles, and in close proximity in other isomers, imparts distinct chemical reactivity and spectroscopic characteristics. Among the analytical techniques employed for their characterization, Fourier Transform Infrared (FTIR) spectroscopy is a rapid and powerful tool for identifying the key functional groups. The nitrile (C≡N) stretching vibration, in particular, offers a distinct spectral window for analysis.
This guide provides an in-depth comparative analysis of the nitrile peak in the FTIR spectra of various aminonitriles. We will explore the underlying principles governing the position, intensity, and shape of this characteristic peak, supported by experimental data and detailed protocols. Our aim is to equip researchers with the expertise to interpret their FTIR data with confidence and to leverage these insights in their synthetic and analytical endeavors.
The Nitrile Stretching Vibration: A Diagnostic Marker
The carbon-nitrogen triple bond (C≡N) in nitriles gives rise to a sharp and typically intense absorption band in a relatively uncongested region of the infrared spectrum, generally appearing between 2200 and 2260 cm⁻¹.[1][2] This makes the nitrile peak a highly diagnostic feature for the presence of this functional group. The precise wavenumber of this absorption is sensitive to the electronic environment of the C≡N bond, making FTIR an excellent tool for probing the structural nuances of aminonitrile molecules.
Comparative Analysis of the Nitrile Peak in Aminonitriles
The position of the nitrile stretching frequency is influenced by several factors, including the substitution pattern on the α-carbon, the nature of the amino group, conjugation, and intermolecular interactions such as hydrogen bonding.
Aliphatic vs. Aromatic Aminonitriles
A primary determinant of the nitrile peak position is the nature of the substituent attached to the carbon bearing the nitrile group.
-
Saturated Aliphatic Aminonitriles: In the absence of conjugating groups, the nitrile peak in saturated aminonitriles typically appears in the range of 2240-2260 cm⁻¹ .[1] For example, the nitrile stretch in aminoacetonitrile, the simplest α-aminonitrile, is observed around 2237 cm⁻¹ in the solid phase.[3]
-
Aromatic Aminonitriles: When the nitrile group is attached to an aromatic ring, conjugation between the π-system of the ring and the C≡N triple bond occurs. This delocalization of electrons weakens the triple bond, leading to a decrease in the stretching frequency. Consequently, the nitrile peak in aromatic aminonitriles is shifted to a lower wavenumber, typically appearing in the 2220-2240 cm⁻¹ range.[1]
| Compound Type | Typical Nitrile (C≡N) Peak Position (cm⁻¹) | Key Influencing Factor |
| Saturated Aliphatic Aminonitriles | 2240 - 2260[1] | Inductive Effects |
| Aromatic Aminonitriles | 2220 - 2240[1] | Conjugation |
The Influence of the Amino Group Position: α-, β-, and γ-Aminonitriles
The proximity of the electron-donating amino group to the nitrile function can influence the C≡N bond strength and, therefore, its stretching frequency.
-
β- and γ-Aminonitriles: As the amino group moves further away from the nitrile group, its inductive influence diminishes. Therefore, the nitrile peak position in β- and γ-aminonitriles is expected to be less affected by the amino group and will more closely resemble that of a simple aliphatic nitrile.
A detailed comparative study with a homologous series of aminonitriles would be invaluable in precisely quantifying the effect of the amino group's position.
Substituent Effects and Hydrogen Bonding
The nature of the substituents on both the carbon framework and the amino group can fine-tune the nitrile peak position. Electron-withdrawing groups can slightly increase the frequency, while electron-donating groups may cause a minor decrease.
Furthermore, hydrogen bonding can significantly impact the nitrile stretching frequency. In protic solvents or in the solid state where intermolecular hydrogen bonding is possible, the lone pair of electrons on the nitrile nitrogen can act as a hydrogen bond acceptor. This interaction can lead to a slight broadening and a shift in the peak position.
Experimental Protocols
Accurate and reproducible FTIR data acquisition relies on proper sample preparation and instrument operation.
Sample Preparation for FTIR Analysis
The choice of sampling technique depends on the physical state of the aminonitrile.
For Solid Samples:
-
Attenuated Total Reflectance (ATR): This is often the simplest method. A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact.
-
Potassium Bromide (KBr) Pellet:
-
Finely grind 1-2 mg of the solid aminonitrile sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.
-
Place the mixture in a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer for analysis.
-
For Liquid Samples:
-
Neat Liquid on Salt Plates:
-
Place a small drop of the liquid aminonitrile onto a KBr or NaCl salt plate.
-
Place a second salt plate on top and gently rotate to create a thin, uniform film.
-
Mount the salt plates in the spectrometer's sample holder.
-
-
Solution:
-
Dissolve the aminonitrile in a suitable solvent that has minimal absorption in the nitrile stretching region (e.g., chloroform, carbon tetrachloride).
-
Use a liquid cell with an appropriate path length for analysis. A background spectrum of the pure solvent should be collected and subtracted from the sample spectrum.
-
dot graphdot graph Experimental_Workflow { graph [rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=12]; edge [color="#5F6368", penwidth=1.5];
} } enddot
Interpreting the Data: A Self-Validating System
A robust analysis of the nitrile peak in aminonitriles involves a multi-faceted approach to ensure the trustworthiness of the interpretation.
-
Peak Position: The primary indicator. Compare the observed wavenumber to the established ranges for different classes of nitriles.
-
Peak Shape and Intensity: A sharp, well-defined peak is characteristic of the nitrile stretch. The intensity can provide qualitative information about the concentration of the nitrile group and can be influenced by the overall molecular structure. For instance, the nitrile stretch in aminoacetonitrile has been reported to be relatively weak.[3]
-
Correlation with Other Spectral Features: The presence of N-H stretching bands (typically broad in the 3300-3500 cm⁻¹ region for primary and secondary amines) and C-N stretching bands (around 1020-1250 cm⁻¹) corroborates the aminonitrile structure.
-
Consistency with Synthesis: The observed spectrum should be consistent with the expected product from the synthetic route employed (e.g., Strecker synthesis).
dot graphdot graph Logical_Relationships { graph [rankdir=TB, splines=ortho, nodesep=0.6]; node [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", fontname="Arial", fontsize=12]; edge [color="#34A853", penwidth=1.5];
} } enddot
Conclusion
The analysis of the nitrile peak in the FTIR spectrum is an indispensable technique for the characterization of aminonitriles. By understanding the interplay of structural and environmental factors that govern the C≡N stretching frequency, researchers can gain valuable insights into the molecular architecture of these important synthetic intermediates. A systematic comparison with reference data, coupled with a thorough evaluation of other characteristic spectral bands, provides a robust and self-validating approach to structural elucidation. This guide serves as a foundational resource for scientists and professionals in the field, enabling more accurate and efficient analysis in the pursuit of novel therapeutics and chemical entities.
References
- Belloche, A., et al. (2008). Detection of amino acetonitrile in Sgr B2(N). Astronomy & Astrophysics, 482(1), 179-196.
- Danger, G., et al. (2013). Experimental investigation of the formation of aminoacetonitrile in astrophysical-like conditions. Astronomy & Astrophysics, 553, A98.
-
Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy, 34(7), 22-25. [Link]
-
University of California, Santa Cruz. (n.d.). IR Tables. Retrieved from [Link]
-
ResearchGate. (n.d.). Anharmonic Vibrational Spectroscopy of Nitriles and Their Complexes with Water. Retrieved from [Link]
Sources
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Analysis of 2-Amino-2-methyl-4-phenylbutanenitrile
For researchers, scientists, and drug development professionals, the rigorous assessment of chemical purity is a foundational requirement for advancing any project. This is particularly true for chiral intermediates like 2-Amino-2-methyl-4-phenylbutanenitrile, a key building block in the synthesis of various pharmaceutical compounds. The presence of impurities, including starting materials, by-products, and especially the undesired enantiomer, can significantly impact the efficacy and safety of the final active pharmaceutical ingredient (API).[1]
This guide provides an in-depth, experience-driven comparison of analytical methodologies, focusing on a robust High-Performance Liquid Chromatography (HPLC) method for the comprehensive purity determination of 2-Amino-2-methyl-4-phenylbutanenitrile. We will explore the rationale behind method development choices, present a detailed and self-validating experimental protocol, and compare its performance with an orthogonal technique to provide a complete analytical picture.
The Analytical Challenge: More Than Just Percentage Purity
2-Amino-2-methyl-4-phenylbutanenitrile is commonly synthesized via a Strecker reaction, a multicomponent process that, while efficient, can introduce a variety of impurities.[2][3] A robust analytical method must be able to separate and quantify:
-
Starting Materials and Reagents: Unreacted precursors from the synthesis.
-
Process-Related Impurities: By-products formed during the reaction, such as hydantoins or other intermediates.[4]
-
Enantiomeric Impurity: As the molecule contains a chiral center, it exists as a pair of enantiomers. Biological systems often interact differently with each enantiomer, making the quantification of the undesired enantiomer a critical quality attribute.[1][5]
-
Degradation Products: Impurities that may form during storage or processing.
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this task due to its high resolving power, sensitivity, and applicability to a wide range of non-volatile organic compounds.[6][7]
Method Selection: Chiral HPLC as the Gold Standard
For chiral molecules, standard achiral HPLC is insufficient as it cannot differentiate between enantiomers. Therefore, a chiral HPLC method is necessary. This is typically achieved by using a Chiral Stationary Phase (CSP). These phases create a chiral environment where the two enantiomers interact diastereomerically, leading to different retention times and thus, separation.[8] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are exceptionally versatile and often the first choice for separating a broad range of chiral compounds, including amino nitriles and amino alcohols.[5][8]
Logical Workflow for Method Development & Validation
The development of a reliable analytical method is a systematic process. The following diagram illustrates the logical workflow from initial development through to final validation, ensuring the method is suitable for its intended purpose.
Caption: Logical workflow for HPLC method development and validation.
Experimental Protocol: A Validated Chiral HPLC Method
This section provides a detailed, step-by-step protocol for the purity analysis of 2-Amino-2-methyl-4-phenylbutanenitrile. The choices within this protocol are grounded in established chromatographic principles to ensure robustness and reliability.
Instrumentation and Materials
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Chiral Column: Chiralpak® IE (Amylose tris(3,5-dichloro-phenylcarbamate)) immobilized on silica gel, 5 µm, 4.6 x 250 mm.
-
Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), and Ethanol (EtOH).
-
Sample Diluent: A mixture of n-Hexane and Isopropanol (90:10 v/v).
Optimized Chromatographic Conditions
The selection of a normal-phase mobile system is based on its superior ability to provide enantioselectivity on polysaccharide-based CSPs for compounds of this class.[5]
| Parameter | Recommended Setting | Rationale |
| Mobile Phase | n-Hexane / Isopropanol / Ethanol (90:8:2, v/v/v) | The hexane acts as the weak solvent, while the alcohol blend (IPA/EtOH) serves as the polar modifier to control retention and enhance chiral recognition on the CSP. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency. |
| Column Temperature | 25°C | Maintaining a constant temperature is crucial for reproducible retention times and selectivity. |
| Detection Wavelength | 210 nm | The phenyl group provides strong UV absorbance at lower wavelengths, ensuring high sensitivity for both the main component and related impurities. |
| Injection Volume | 10 µL | A suitable volume to avoid column overloading while ensuring adequate detector response for trace impurities. |
| Run Time | 20 minutes | Sufficient time to elute the main peaks and any potential late-eluting impurities. |
Sample and Standard Preparation
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of 2-Amino-2-methyl-4-phenylbutanenitrile reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Sample Solution (0.5 mg/mL): Prepare the sample to be tested in the same manner as the standard solution.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm PTFE syringe filter to remove particulates and protect the column.
Method Validation: A Self-Validating System
A method is only trustworthy if it has been validated to prove its suitability for the intended purpose.[7][9] The validation process, guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines, provides documented evidence of the method's performance.[10]
Validation Parameter Interdependency
The core validation parameters are interconnected. Specificity is the foundation upon which all other quantitative assessments are built. Linearity, accuracy, and precision work together to define the reliable working range of the method.
Caption: Interrelationship of core HPLC method validation parameters.
Summary of Validation Results (Hypothetical Data)
The following table summarizes the expected outcomes for a fully validated method according to ICH criteria.
| Validation Parameter | Acceptance Criterion | Hypothetical Result | Conclusion |
| Specificity | Baseline resolution (Rs > 2.0) between the main peak and all known impurities/enantiomer. | Rs = 3.5 for enantiomer. No co-elution observed in stressed samples. | Pass |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9995 | Pass |
| Range | 50% - 150% of the nominal concentration. | Method is linear, accurate, and precise within this range. | Pass |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% | Pass |
| Precision (RSD%) | Repeatability: RSD ≤ 1.0% Intermediate: RSD ≤ 2.0% | Repeatability RSD = 0.4% Intermediate RSD = 0.8% | Pass |
| Limit of Quantitation (LOQ) | Sufficiently low to quantify reporting threshold impurities (e.g., 0.05%). | 0.03% | Pass |
| Robustness | No significant change in results with small variations in flow rate (±10%) and mobile phase composition (±2%). | All results within system suitability limits. | Pass |
Comparative Analysis: HPLC vs. Orthogonal Methods
While HPLC is powerful, relying on a single analytical technique can sometimes be insufficient. Orthogonal methods, which measure the same attribute using a different scientific principle, provide a higher degree of confidence in the purity value. Quantitative Nuclear Magnetic Resonance (qNMR) is an excellent orthogonal technique as it can determine purity against a certified internal standard without needing a specific reference standard for the analyte itself.[11]
Comparative Purity Data for a Hypothetical Batch
| Analytical Technique | Purity (%) | Information Gained | Strengths & Limitations |
| Chiral HPLC (Area %) | 99.65% | Relative percentage of all UV-active components. Enantiomeric Purity: 99.8% e.e. Detected Impurity A (0.15%) and Impurity B (0.20%). | Strength: High sensitivity for trace impurities and excellent for chiral separation.[6] Limitation: Assumes all impurities have a similar response factor to the main peak unless corrected. Does not detect non-UV active impurities (e.g., salts, residual solvents). |
| qNMR | 99.2% (w/w) | Absolute purity (by weight) against an internal standard. Confirms the structure of the main component. Quantified 0.4% residual ethyl acetate. | Strength: Provides an absolute purity value without a specific reference standard. Can quantify non-UV active impurities like solvents.[11] Limitation: Lower sensitivity compared to HPLC; may not detect trace impurities below ~0.1%. Not suitable for enantiomeric separation. |
This comparison demonstrates the complementary nature of the techniques. HPLC excels at detecting trace and chiral impurities, while qNMR provides a robust, absolute purity value and identifies non-chromatophoric substances.[11] For comprehensive quality control, employing both methods provides the highest level of analytical certainty.
Conclusion
The development and validation of a robust, specific, and reliable chiral HPLC method are indispensable for accurately determining the purity of 2-Amino-2-methyl-4-phenylbutanenitrile. The detailed protocol presented in this guide, based on a polysaccharide chiral stationary phase, provides an excellent foundation for researchers in pharmaceutical development. By adhering to systematic method development and rigorous validation according to ICH guidelines, laboratories can ensure the integrity of their analytical data. Furthermore, the strategic use of an orthogonal method like qNMR offers a more complete and trustworthy assessment of chemical purity, ultimately contributing to the development of safer and more effective medicines.
References
- Title: HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis Source: Google Cloud Search URL
- Title: HPLC Method Development and Validation for Pharmaceutical Analysis Source: Google Cloud Search URL
- Title: Steps for HPLC Method Validation - Pharmaguideline Source: Google Cloud Search URL
- Title: Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International Source: LCGC International URL
- Title: Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles - SynThink Source: SynThink URL
- Title: Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases Source: YAKHAK HOEJI URL
- Title: Spectroscopic and Synthetic Profile of α-Aminonitriles: A Technical Guide Source: Benchchem URL
- Title: Chiral HPLC Separations Source: Phenomenex URL
- Source: Moravek, Inc.
- Title: Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers Source: Sigma-Aldrich URL
- Title: Application Notes and Protocols for Chiral HPLC Analysis of 1-Amino-2-methyl-4-phenylbutan-2-ol Enantiomers Source: Benchchem URL
- Title: Organocatalytic Synthesis of α-Aminonitriles: A Review Source: MDPI URL
- Title: Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)
- Title: Purity Analysis of 2-Amino-6-methyl-4-nitrobenzoic acid: A Comparative Guide to HPLC and NMR Techniques Source: Benchchem URL
- Title: Preparation method of 2-amino-2-phenylbutyric acid Source: Eureka | Patsnap URL
Sources
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Preparation method of 2-amino-2-phenylbutyric acid - Eureka | Patsnap [eureka.patsnap.com]
- 5. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 6. pharmoutsourcing.com [pharmoutsourcing.com]
- 7. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. synthinkchemicals.com [synthinkchemicals.com]
- 10. pharmtech.com [pharmtech.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Characterization and Purification of 2-Amino-2-methyl-4-phenylbutanenitrile
Executive Summary
Target Molecule: 2-Amino-2-methyl-4-phenylbutanenitrile (AMPBN)
CAS Registry Number: (Generic classification:
This guide provides a definitive technical framework for identifying, quantifying, and separating AMPBN from its critical impurities. It moves beyond standard observation to establishing causality between synthesis conditions and impurity profiles.
Chemical Profile & Impurity Landscape
The synthesis of AMPBN typically proceeds via the Strecker reaction of 4-phenyl-2-butanone (benzylacetone). Understanding the mechanism of formation is the first step in isolation.
The Target vs. The Impurities
| Component | Structure Description | Origin/Causality | Polarity (Rel.) |
| AMPBN (Target) | Correct addition of | Medium | |
| Impurity A (Ketone) | 4-phenyl-2-butanone. | Unreacted starting material. (Incomplete conversion). | Low |
| Impurity B (Cyanohydrin) | Addition of | Medium-High | |
| Impurity C (Amide) | Hydrolysis of Nitrile. Caused by high moisture or extreme pH during workup. | High |
Visualizing the Impurity Pathways
The following diagram illustrates the kinetic and thermodynamic competition occurring during synthesis.
Figure 1: Reaction pathways in the Strecker synthesis of AMPBN. Note that the Amide is a downstream degradation product, whereas the Cyanohydrin is a competitive parallel product.
Analytical Strategy: The "How-To" of Differentiation
Distinguishing the nitrile (Target) from the amide (Impurity C) is the most difficult analytical challenge because both contain the primary amine group and similar carbon skeletons.
A. Infrared Spectroscopy (FT-IR) - The Quick Screen
FT-IR is the fastest method to confirm the integrity of the nitrile group.
-
Target (AMPBN): Look for a distinct, sharp peak at 2200–2250 cm⁻¹ (C≡N stretch). This peak is often weak to medium intensity but is diagnostic.
-
Impurity (Amide): Look for the appearance of a strong "Sword-like" band at 1650–1690 cm⁻¹ (C=O stretch, Amide I band) and a broader N-H stretch region (3100–3500 cm⁻¹) due to the extra amide protons.
-
Impurity (Cyanohydrin): Broad O-H stretch at 3200–3600 cm⁻¹ without the N-H scissoring bands.[11]
B. Nuclear Magnetic Resonance (NMR) - The Structural Proof
NMR provides the definitive structural confirmation.
1H NMR (Proton)
-
-Methyl Group: The methyl group attached to the quaternary center is a singlet.
-
Target: Typically shifts to ~1.50 ppm .
-
Amide Impurity: Shifts slightly upfield or downfield (solvent dependent) but will appear as a satellite peak if mixed.
-
-
Exchangeable Protons (
Shake):-
Target: 2 protons (
). -
Amide Impurity: 4 protons total (
amine + amide). The amide protons often appear broad between 5.0–7.5 ppm .
-
13C NMR (Carbon) - The Clincher
This is the most reliable method to rule out amide contamination.
-
Target (Nitrile Carbon): A peak at ~120–124 ppm .
-
Impurity (Amide Carbonyl): A peak at ~170–180 ppm .
-
Impurity (Ketone Carbonyl): A peak at ~205–210 ppm .
C. HPLC Method - Quantification
Because the target is a basic amine, standard silica columns will cause tailing. You must use a buffered mobile phase or an ion-pairing agent.
Protocol 1: Validated HPLC Method for AMPBN
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.5) OR 0.1% TFA in Water (pH 2). Note: Basic pH keeps the amine neutral/less polar; Acidic pH keeps it protonated. High pH is often better for peak shape of amino-nitriles.
-
Mobile Phase B: Acetonitrile (MeCN).
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 210 nm (Amine/Nitrile absorption) and 254 nm (Phenyl ring).
-
Flow Rate: 1.0 mL/min.
Expected Elution Order (Reverse Phase):
-
Amide (Impurity C): Most Polar (Elutes first).
-
AMPBN (Target): Medium Polarity.
-
Ketone (Impurity A): Least Polar (Elutes last).
Experimental Protocols for Purification
Protocol 2: Chemical Separation (Acid/Base Extraction)
This protocol exploits the basicity of the amine group in AMPBN to separate it from neutral impurities (Ketone, Cyanohydrin). Note: This will NOT separate the Amide impurity efficiently, as it is also basic.
Step-by-Step:
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) .
-
Acid Extraction: Extract the organic layer with 1M HCl (aq) (3x).
-
Chemistry: The AMPBN and Amide are protonated (
) and move to the aqueous layer. -
Waste: The Ketone and Cyanohydrin remain in the EtOAc layer (Discard organic layer after TLC check).
-
-
Neutralization: Cool the aqueous layer to 0°C. Slowly add 2M NaOH or saturated
until pH > 10.-
Chemistry: The amine is deprotonated and precipitates or oils out.
-
-
Recovery: Extract the basic aqueous layer with Dichloromethane (DCM) (3x).
-
Drying: Dry combined DCM layers over
, filter, and concentrate in vacuo (Keep temperature < 40°C to prevent thermal degradation).
Protocol 3: Recrystallization (Removing the Amide)
If HPLC indicates Amide contamination > 2%, extraction is insufficient.
-
Solvent System: Isopropanol/Hexane or Ethanol/Water.
-
Procedure: Dissolve crude AMPBN in minimal hot Isopropanol. Add Hexane dropwise until turbidity is observed. Cool slowly to 4°C.
-
Rationale: The Amide is typically less soluble in non-polar hydrocarbons than the Nitrile due to strong intermolecular hydrogen bonding.
Decision Tree for Analysis
Use this logic flow to determine the purity of your sample.
Figure 2: Analytical workflow for assessing AMPBN purity.
Comparison Table: Target vs. Impurities
| Feature | AMPBN (Target) | Amide Impurity | Ketone Impurity |
| IR Diagnostic | ~2240 cm⁻¹ (Weak, Sharp) | ~1680 cm⁻¹ (Strong) | ~1715 cm⁻¹ (Strong) |
| 13C NMR | ~122 ppm ( | ~175 ppm ( | ~208 ppm ( |
| 1H NMR ( | Singlet, ~1.5 ppm | Singlet, ~1.4 ppm | Singlet, ~2.1 ppm |
| HPLC RT (C18) | ~8-10 min | ~3-5 min | ~12-14 min |
| Solubility | Soluble in DCM, Acid | Soluble in Water/MeOH | Soluble in Hexane/EtOAc |
References
-
Strecker Synthesis Mechanism & Overview: Master Organic Chemistry. "The Strecker Synthesis of Amino Acids." Available at: [Link]
-
IR Spectroscopy of Nitriles vs Amides: Chemistry LibreTexts. "10.7: Functional Groups and IR Tables." Available at: [Link]
-
NMR Chemical Shifts (Alpha-Amino Nitriles): e-PG Pathshala. "Module 16: 1H NMR Chemical Shifts for Common Functional Groups." Available at: [Link]
-
Organoc
-Aminonitriles (Review): MDPI. "Organocatalytic Synthesis of α-Aminonitriles: A Review." Molecules 2020. Available at: [Link]
Sources
- 1. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]
- 4. Strecker Synthesis [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide: Comparing Bucherer-Bergs vs. Strecker Synthesis for Phenylbutanenitrile Precursors
For researchers and professionals in drug development, the efficient synthesis of chiral building blocks is paramount. Phenylbutanenitriles and their α-amino precursors are valuable scaffolds in medicinal chemistry. The choice of synthetic route to access these structures can significantly impact yield, purity, and scalability. This guide provides an in-depth comparison of two classical, yet enduringly relevant, multicomponent reactions: the Strecker synthesis and the Bucherer-Bergs reaction, focusing on their application toward α-aminophenylbutanenitriles and their derivatives.
The Strecker Synthesis: The Direct Route to α-Aminonitriles
First reported by Adolph Strecker in 1850, the Strecker synthesis is a cornerstone of amino acid chemistry and remains one of the most direct methods for preparing α-aminonitriles.[1][2] It is a three-component reaction involving an aldehyde (or ketone), ammonia, and a cyanide source.[3] The resulting α-aminonitrile is a direct precursor to the corresponding α-amino acid upon hydrolysis.[4]
Causality of the Mechanism
The reaction proceeds in two primary stages, typically in a one-pot fashion.[1]
-
Imine Formation: The aldehyde carbonyl is activated by protonation (often from an ammonium salt like NH₄Cl), making it more electrophilic. Ammonia, a nucleophile, attacks the carbonyl carbon. Subsequent dehydration yields a reactive imine or, more accurately, its protonated iminium ion form.[5][6] The use of a dehydrating agent can help drive this equilibrium-controlled step forward.[5]
-
Cyanide Attack: The cyanide ion (CN⁻), an excellent carbon nucleophile, then attacks the electrophilic carbon of the iminium ion.[7] This step forms the new carbon-carbon bond and establishes the α-aminonitrile structure.[6]
The elegance of the Strecker synthesis lies in its convergence, rapidly assembling three simple starting materials into a more complex and valuable product.[8]
Visualizing the Strecker Workflow
Caption: Workflow of the Strecker synthesis to produce α-aminonitriles.
Representative Experimental Protocol: Strecker Synthesis of 2-amino-3-phenylbutanenitrile
This protocol is a representative example adapted from established procedures. Researchers should consult primary literature and perform appropriate risk assessments before implementation, particularly concerning the handling of cyanide salts.[8][9]
-
Reaction Setup: In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Reagent Addition: To the flask, add ammonium chloride (NH₄Cl, 1.2 eq) and sodium cyanide (NaCN, 1.1 eq). Add 100 mL of 7M ammonia in methanol and cool the resulting slurry to 0°C in an ice bath.
-
Substrate Addition: While stirring, add 2-phenylpropanal (1.0 eq) to the cold slurry in one portion.
-
Reaction: Allow the mixture to warm to room temperature and stir for 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol. Add 100 mL of diethyl ether and 50 mL of water.
-
Extraction & Purification: Separate the organic layer, wash with brine (2 x 30 mL), and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent in vacuo. The crude α-aminonitrile can then be purified by flash column chromatography.
The Bucherer-Bergs Reaction: A Pathway to Hydantoins
The Bucherer-Bergs reaction, developed in the early 20th century, is another powerful multicomponent reaction.[10][11] It reacts a carbonyl compound, a cyanide source, and ammonium carbonate to produce a 5,5-disubstituted hydantoin.[12] While it shares a common intermediate with the Strecker synthesis, its final product is fundamentally different.[13]
Causality of the Mechanism
The accepted mechanism highlights a key divergence from the Strecker path.[14][15]
-
Cyanohydrin & Aminonitrile Formation: The reaction begins with the formation of a cyanohydrin from the aldehyde and cyanide. Ammonia, generated from the ammonium carbonate, then displaces the hydroxyl group to form the same α-aminonitrile intermediate seen in the Strecker synthesis.[16]
-
Cyclization with CO₂: This is the defining step. The aminonitrile's amino group acts as a nucleophile, attacking a molecule of carbon dioxide (also generated from the thermal decomposition of ammonium carbonate). This forms a carbamic acid intermediate.[14]
-
Ring Closure & Rearrangement: The carbamic acid undergoes intramolecular cyclization to form a 5-imino-oxazolidin-2-one, which then rearranges to the thermodynamically stable hydantoin ring structure.[12][14]
The crucial insight is that ammonium carbonate serves as a source for both ammonia and carbon dioxide, enabling the one-pot formation of the heterocyclic hydantoin product.[15]
Visualizing the Bucherer-Bergs Workflow
Caption: Workflow of the Bucherer-Bergs synthesis to produce hydantoins.
Representative Experimental Protocol: Bucherer-Bergs Synthesis of a Phenyl-substituted Hydantoin
This protocol is a representative example. Researchers must perform appropriate risk assessments, especially given the use of cyanide and the heating of ammonium carbonate, which releases ammonia and CO₂.[10][17]
-
Reaction Setup: In a well-ventilated fume hood, charge a sealed pressure vessel equipped with a magnetic stir bar with 2-phenylpropanal (1.0 eq), potassium cyanide (KCN, 2.0 eq), and ammonium carbonate ((NH₄)₂CO₃, 4.0 eq).
-
Causality Note: A sealed vessel is often used to maintain pressure from the gaseous CO₂ and NH₃ released from the ammonium carbonate, driving the reaction forward.[17] An excess of ammonium carbonate ensures a sufficient supply of both reactants.
-
-
Solvent Addition: Add a 1:1 mixture of ethanol and water as the solvent. 50% alcohol is often an effective solvent for this reaction.[12]
-
Reaction: Seal the vessel and heat the mixture to 60-70°C with vigorous stirring for 12-24 hours.
-
Workup & Isolation: Cool the reaction vessel to room temperature before carefully opening. Cool the mixture further in an ice bath.
-
Precipitation & Purification: Acidify the reaction mixture with dilute HCl. The hydantoin product, which is often a crystalline solid, will precipitate out of the solution.[14] Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to afford the pure product. The crystalline nature of many hydantoins simplifies their purification.[17]
Head-to-Head Comparison: Strecker vs. Bucherer-Bergs
The choice between these two syntheses depends entirely on the desired final product and experimental constraints.
| Feature | Strecker Synthesis | Bucherer-Bergs Reaction |
| Direct Product | α-Aminonitrile [4] | Hydantoin (a cyclic ureide)[12] |
| Key Reagents | Aldehyde/Ketone, NH₃/NH₄⁺, CN⁻[18] | Aldehyde/Ketone, (NH₄)₂CO₃, CN⁻[15] |
| Defining Feature | Direct formation of the aminonitrile. | In-situ generation of CO₂ for cyclization.[14] |
| Reaction Conditions | Often at room temperature or slightly below.[9] | Typically requires heating (60-110°C) in a sealed vessel.[10][17] |
| Product Isolation | Often requires chromatography. | Often precipitates as a crystalline solid, simplifying purification.[17] |
| Typical Yields | Can be very high (70-98%) with modern protocols.[8] | Variable; can be moderate to good, but sometimes requires long reaction times.[17] |
| Stereochemistry | Produces a racemic mixture unless chiral auxiliaries or catalysts are used.[5] | Produces a racemic mixture; stereocontrol is challenging.[19] |
| Primary Utility | Direct synthesis of α-aminonitriles as precursors for α-amino acids.[3] | Synthesis of hydantoins, which are biologically active scaffolds and stable precursors for α-amino acids.[10][12] |
Conceptual Relationship
The Bucherer-Bergs reaction can be conceptualized as a Strecker synthesis with an additional, irreversible cyclization step.
Caption: Divergent pathways of the Strecker and Bucherer-Bergs syntheses.
Conclusion and Recommendations for the Senior Scientist
-
For Direct Synthesis of α-Aminophenylbutanenitriles: The Strecker synthesis is unequivocally the more direct and efficient method. It provides the target aminonitrile in a single synthetic operation, often under milder conditions and with high yields. This is the preferred route if the aminonitrile itself or the corresponding amino acid (via simple hydrolysis) is the final target.
-
For the Synthesis of Hydantoin Scaffolds: The Bucherer-Bergs reaction is the superior choice. Hydantoins are not merely intermediates; they are a class of compounds with significant pharmacological importance, including use as anticonvulsants.[12] If the research goal is to generate a library of hydantoin derivatives for screening, this reaction is ideal. The products are often stable, crystalline solids that are easy to purify, which is a significant advantage in library synthesis.
-
Strategic Considerations: While a hydantoin from a Bucherer-Bergs reaction can be hydrolyzed to an α-amino acid, this step typically requires harsh conditions (e.g., strong base like Ba(OH)₂) and is less direct than hydrolyzing an aminonitrile from a Strecker synthesis. Therefore, using the Bucherer-Bergs reaction as a roundabout way to access α-aminonitriles is generally not recommended.
References
-
Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]
-
NROChemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]
-
Cambridge University Press. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]
-
Homework.Study.com. (n.d.). What aldehyde is needed to synthesize each amino acid by the Strecker synthesis? Retrieved from [Link]
-
YouTube. (2021). Bucherer-Bergs Reaction Mechanism | Organic Chemistry. Retrieved from [Link]
-
Chemistry Notes. (2021). Strecker Synthesis of Amino Acid: Easy Mechanism, applications. Retrieved from [Link]
-
Vaia. (n.d.). amino acids from the appropriate carboxylic acids: (a) Phenylalanine (b) Valine. Retrieved from [Link]
-
Koóš, M., & Gáplovský, A. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. Retrieved from [Link]
-
MDPI Encyclopedia. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Retrieved from [Link]
-
Ranu, B. C., Dey, S. S., & Hajra, A. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Chemistry Central Journal, 5, 61. Retrieved from [Link]
-
Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. Retrieved from [Link]
-
Cativiela, C., Díaz-de-Villegas, M. D., & Gálvez, J. A. (1996). Some Stereochemical Aspects of the Strecker Synthesis and the Bucherer–Bergs Reaction. Tetrahedron: Asymmetry, 7(2), 529-534. Retrieved from [Link]
-
Chem-Station. (n.d.). Strecker Amino Acid Synthesis Mechanism & Examples. Retrieved from [Link]
-
Zamorano, M. J., Viera, M. A., & Hidalgo, F. J. (2010). Strecker Degradation of Phenylalanine Initiated by 2,4-Decadienal or Methyl 13-Oxooctadeca-9,11-dienoate in Model Systems. Journal of Agricultural and Food Chemistry, 58(3), 1859-1865. Retrieved from [Link]
-
Semantic Scholar. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Retrieved from [Link]
-
Chem-Station Int. Ed. (2017). Bucherer-Bergs Hydantoin Synthesis. Retrieved from [Link]
-
De Clercq, D. J., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega, 6(2), 1636-1647. Retrieved from [Link]
-
Nchimi, C. N., & Ndom, J. C. (2022). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. Molecules, 27(19), 6296. Retrieved from [Link]
-
Hidalgo, F. J., et al. (2010). Strecker degradation of phenylalanine initiated by 2,4-decadienal or methyl 13-oxooctadeca-9,11-dienoate in model systems. Journal of Agricultural and Food Chemistry, 58(3), 1859-1865. Retrieved from [Link]
-
TutorChase. (n.d.). What is the Strecker synthesis and how does it relate to organic chemistry?. Retrieved from [Link]
-
Semantic Scholar. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Retrieved from [Link]
-
ResearchGate. (n.d.). Strecker Amino Acid Synthesis. Retrieved from [Link]
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- 19. researchgate.net [researchgate.net]
Comparative Guide: Elemental Analysis Standards & Protocols for 2-Amino-2-methyl-4-phenylbutanenitrile
Topic: Elemental Analysis Standards for 2-Amino-2-methyl-4-phenylbutanenitrile Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Core Directive
2-Amino-2-methyl-4-phenylbutanenitrile (CAS: 2544-72-1) is a critical synthetic intermediate, primarily utilized in the manufacture of opioid receptor agonists like Loperamide (Imodium). As an
This guide objectively compares the performance of Combustion Elemental Analysis (CHN) against orthogonal high-resolution techniques (qNMR, HPLC) for validating this compound. Furthermore, it benchmarks the performance of different Calibration Standards (Acetanilide vs. Sulfanilamide) to determine which Reference Material (RM) yields the highest accuracy for this nitrogen-rich matrix.
The Core Challenge: The aminonitrile moiety (
Defining the Standard: Theoretical vs. Acceptance Criteria
Before comparing analytical performance, we must establish the "Gold Standard" for this molecule.
Compound: 2-Amino-2-methyl-4-phenylbutanenitrile
Formula:
Table 1: Theoretical Composition & Industry Acceptance Limits
| Element | Theoretical Mass % | Standard Acceptance Tolerance (Pharma R&D) | Passing Range |
| Carbon (C) | 75.82% | 75.42% – 76.22% | |
| Hydrogen (H) | 8.10% | 7.70% – 8.50% | |
| Nitrogen (N) | 16.08% | 15.78% – 16.38% |
Critical Insight: For aminonitriles, Nitrogen values often drift lower than Carbon values due to
entrapment in carbonaceous ash. A tolerance offor Nitrogen is recommended to ensure the nitrile group has not hydrolyzed to an amide or acid during storage.
Comparative Analysis: Calibration Standards & Methodologies
This section compares the "Product" (The Analytical Process using specific Standards) against alternatives.
Comparison A: Selecting the Right Calibration Standard (CRM)
The choice of Certified Reference Material (CRM) for the CHN Analyzer significantly affects the recovery of Nitrogen in aminonitriles.
| Feature | Standard A: Acetanilide (The Generalist) | Standard B: Sulfanilamide (The N-Rich Alternative) | Verdict for Target Compound |
| Formula | |||
| % Nitrogen | 10.36% | 16.27% | Sulfanilamide matches the target (16.08%) closely. |
| Combustion Ease | High (Burns clean) | Medium (Requires higher | |
| Matrix Match | Poor match for Nitrile N | Good match for high N content | |
| Performance Data | Tendency to overestimate C and underestimate N for nitriles due to calibration curve bias at lower N ranges. | Provides linear calibration in the 15-17% N range, minimizing extrapolation errors. | Sulfanilamide is Superior for this specific intermediate. |
Comparison B: Elemental Analysis (EA) vs. Orthogonal Alternatives
Is EA still the best tool for purity?
| Metric | Method 1: Combustion Analysis (CHN) | Method 2: Quantitative NMR (qNMR) | Method 3: HPLC-UV (Area %) |
| Principle | Bulk elemental ratio (Absolute) | Molar ratio of protons (Absolute) | Chromophore absorption (Relative) |
| Specificity | Low: Cannot distinguish isomers or inorganic impurities (e.g., salts). | High: Distinguishes structure and impurities. | Medium: Misses non-UV active impurities (salts, water). |
| Sample Req. | 1–3 mg (Destructive) | 5–10 mg (Non-destructive) | <1 mg (Destructive) |
| Precision | |||
| Best Use | Confirming Bulk Purity & Composition (Solid State). Essential for verifying salt forms (HCl vs Free base). | Quantifying Specific Impurities (e.g., hydrolysis products).[1] | Routine Process Control. |
Experimental Protocol: Optimized CHN Analysis
To achieve the "Passing Range" defined in Table 1, a standard combustion protocol is insufficient. You must use an Oxygen-Enriched Flash Combustion method.
Protocol: Flash Combustion for Aminonitriles
Instrument: Thermo Fisher FlashSmart / Elementar vario EL cube (or equivalent). Carrier Gas: Helium (140 mL/min). Combustion Gas: Oxygen (250 mL/min for 5s boost).
Step-by-Step Workflow:
-
Sample Preparation:
-
Dry 2-Amino-2-methyl-4-phenylbutanenitrile in a vacuum desiccator over
for 4 hours to remove hygroscopic moisture (aminonitriles can be hygroscopic). -
Weigh 2.000 ± 0.005 mg into a Tin (Sn) capsule. Note: Do not use Silver (Ag) capsules unless analyzing for halogens.
-
-
Additives (The "Secret Sauce"):
-
Add 10 mg of Tungsten (VI) Oxide (
) or Vanadium Pentoxide ( ) powder directly into the capsule. -
Reasoning: The nitrile bond (
) is strong. acts as an oxygen donor and flux, preventing the formation of refractory carbon nitrides that lead to low N results.
-
-
Folding:
-
Fold the tin capsule tightly to exclude atmospheric air (which contains
). Compress into a cube/sphere.
-
-
Combustion Cycle:
-
Furnace Temp:
(Standard) Boost to during injection. -
Reduction Furnace:
(Copper wires).
-
-
Calibration:
-
Run Sulfanilamide (CRM) as a K-factor standard (3 points: 1mg, 2mg, 3mg).
-
Run Acetanilide as a Check Standard (Quality Control).
-
Acceptance: The Check Standard must be within
of theoretical.
-
Visualizing the Validation Logic
The following diagram illustrates the decision pathway for validating the purity of the intermediate, highlighting where Elemental Analysis fits into the broader analytical control strategy.
Figure 1: Analytical workflow for optimizing Nitrogen recovery in aminonitriles. Note the critical selection of Sulfanilamide and WO3 catalyst.
Troubleshooting & Data Interpretation
When analyzing 2-Amino-2-methyl-4-phenylbutanenitrile, specific deviations indicate specific chemical issues:
-
Scenario 1: High Carbon (+1.0%), High Hydrogen (+0.5%)
-
Diagnosis: Residual solvent (likely Toluene or Ethyl Acetate from synthesis).
-
Action: Perform Loss on Drying (LOD) or TGA.
-
-
Scenario 2: Low Nitrogen (-0.8%), High Oxygen (Calculated)
-
Diagnosis: Hydrolysis of the nitrile group (
) to an amide ( ) or acid ( ). This is common if the sample was exposed to moisture/acid. -
Action: Confirm with IR spectroscopy (Look for Carbonyl stretch at
).
-
-
Scenario 3: Low Nitrogen (-0.5%), Normal Carbon
-
Diagnosis: Incomplete combustion (Refractory Nitrogen).
-
Action: Increase Oxygen dose or switch to Sulfanilamide calibration to bracket the high Nitrogen content.
-
References
-
ASTM International. (2023). ASTM D5291-16: Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. ASTM. [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 103284840: 2-Amino-4-(2-methylpentoxy)-2-phenylbutanenitrile (Related Structure). PubChem. [Link]
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[2] Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]
Sources
Comprehensive Comparison Guide: Reference Standards for 2-Amino-2-methyl-4-phenylbutanenitrile HCl
Executive Summary & Technical Profile[1]
2-Amino-2-methyl-4-phenylbutanenitrile Hydrochloride (CAS: 132539-60-7 ; Free Base CAS: 96866-55-6) is a critical synthetic intermediate, primarily serving as a precursor for non-proteinogenic amino acids (e.g., 2-amino-2-methyl-4-phenylbutanoic acid).[1] These derivatives are essential building blocks in the development of peptide-based therapeutics, GPCR ligands, and enzyme inhibitors where conformational constraint (via the
For drug development professionals, the selection of the appropriate reference standard grade is pivotal. Using an insufficiently characterized standard during early-phase synthesis or impurity profiling can lead to significant downstream failures in GMP validation.[1] This guide objectively compares reference standard grades and provides actionable protocols for their qualification.
Chemical Identity
| Property | Detail |
| IUPAC Name | 2-Amino-2-methyl-4-phenylbutanenitrile hydrochloride |
| CAS Number | 132539-60-7 (HCl Salt) |
| Molecular Formula | |
| Molecular Weight | 210.70 g/mol |
| Key Functional Groups | Primary Amine, Nitrile, Phenyl Ring, Quaternary Carbon ( |
| Stereochemistry | Contains one chiral center at C2.[1] Standards may be racemic or enantiopure depending on synthesis requirements. |
Comparative Analysis of Reference Standard Grades
In pharmaceutical development, "purity" is not a singular metric. The choice of standard depends on the development phase (Pre-clinical vs. Phase I/II vs. Commercial).
Comparison Matrix
| Feature | Primary Reference Standard (Certified) | Secondary (Working) Standard | Research Grade (Catalog Reagent) |
| Intended Use | GMP Release Testing, Calibration of Secondary Stds | Routine IPC (In-Process Control), Stability Studies | Early R&D, Route Scouting |
| Assay Method | qNMR or Mass Balance (100% - Impurities) | Validated HPLC against Primary Std | Area % (HPLC/GC) only |
| Traceability | SI Units (via NIST/BIPM traceable weights/NMR) | Traceable to Primary Standard | Internal Manufacturer Batch |
| Purity Specification | Typically >99.0% (w/w) | >98.0% (w/w) | >95.0% (Area %) |
| Required Data | H-NMR, C-NMR, MS, IR, KF (Water), ROI (Residue), Residual Solvents, Chiral Purity | HPLC Purity, ID (IR/RT), Water Content | H-NMR, HPLC Area % |
| Uncertainty | Explicitly calculated (e.g., | Derived from Primary Std | Not specified |
| Cost Factor | High ( | Medium ( | Low ($) |
Decision Framework: Selecting the Right Standard
The following decision tree illustrates when to transition between grades to maintain data integrity without unnecessary expenditure.
Figure 1: Decision logic for selecting reference standard grades based on development stage and analytical requirements.
Experimental Validation Protocols
To validate a reference standard for 2-Amino-2-methyl-4-phenylbutanenitrile HCl, specific analytical methods are required due to its polarity (amine salt) and UV chromophore (phenyl ring).[1]
Protocol A: High-Performance Liquid Chromatography (HPLC) for Purity & Impurity Profiling[1]
This method separates the main peak from potential synthetic by-products (e.g., des-methyl analogs, hydrolysis products).[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18,
) or equivalent. -
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.0 to suppress amine tailing).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (amide/nitrile absorption) and 254 nm (phenyl ring).
-
Temperature: 30°C.
-
Sample Prep: Dissolve 10 mg of standard in 10 mL of Water:ACN (50:50).
Acceptance Criteria for Primary Standard:
-
Main peak purity > 99.0% (Area normalization).
-
No single impurity > 0.5%.
-
Resolution between main peak and nearest impurity > 1.5.
Protocol B: Quantitative NMR (qNMR) for Potency Assay
For establishing a Primary Standard, qNMR is superior to chromatographic methods as it measures absolute purity independent of extinction coefficients.
-
Internal Standard: Maleic Acid (traceable to NIST) or 1,3,5-Trimethoxybenzene.
-
Solvent:
(for HCl salt) or .[1] -
Method:
-
Accurately weigh ~10 mg of the sample and ~10 mg of the internal standard into the same vial.
-
Dissolve completely in 0.6 mL deuterated solvent.
-
Acquire
-NMR spectrum with (relaxation delay) seconds to ensure full relaxation. -
Integrate the methyl singlet of the sample (
ppm) against the singlet of the internal standard.
-
-
Calculation:
Wherengcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="ng-star-inserted display"> =Integral, =Number of protons, =Molar mass, =Weight, =Purity of Internal Std.[2]
Synthesis & Impurity Origins[1][4]
Understanding the synthesis pathway helps in identifying potential impurities in the reference standard.
Figure 2: Simplified synthesis pathway highlighting the origin of common impurities (Hydrolysis products and starting material analogs) that must be absent in a Primary Standard.
Handling and Stability
-
Hygroscopicity: As a hydrochloride salt, the compound is potentially hygroscopic.
-
Recommendation: Store in a desiccator at -20°C. Equilibrate to room temperature before weighing to prevent water uptake, which introduces weighing errors in quantitative assays.
-
-
Stability: Nitriles are generally stable but can hydrolyze to amides/acids under acidic/basic conditions with heat.
-
Validation: Re-test purity every 12 months (Retest Date) using the HPLC Protocol A.
-
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12217686 (Related Structure). Accessed 2026.[3][4] Link
-
European Pharmacopoeia (Ph. Eur.). General Chapter 5.12: Reference Standards. (Guidelines on the establishment and use of reference standards). Link
-
Bide Pharmatech. Certificate of Analysis Data for CAS 132539-60-7.[1] (Source for physical property verification). Link
-
International Conference on Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances. (Regulatory limits for impurities). Link
-
BLD Pharm. Product Specification: 2-Amino-2-methyl-4-phenylbutanenitrile HCl.[1][5]Link
(Note: While specific "Certified Reference Material" providers for this exact CAS are limited to specialized chemical suppliers, the qualification protocols above allow any laboratory to certify an in-house standard to "Primary" status for internal use.)
Sources
- 1. 162098-74-0|2-Amino-1,2,3,4-tetrahydronaphthalene-2-carbonitrile|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. compbio.mit.edu [compbio.mit.edu]
- 4. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 5. 132539-60-7|2-Amino-2-methyl-4-phenylbutanenitrile hydrochloride|BLD Pharm [bldpharm.com]
Safety Operating Guide
Comprehensive Safety and Handling Guide for 2-Amino-2-methyl-4-phenylbutanenitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for handling 2-Amino-2-methyl-4-phenylbutanenitrile in a laboratory setting. The following procedures are designed to empower researchers with the knowledge to manage this chemical safely from receipt to disposal, ensuring both personal safety and regulatory compliance.
Hazard Assessment and Core Principles
Due to the presence of an amino group and a nitrile group, 2-Amino-2-methyl-4-phenylbutanenitrile should be handled as a potentially toxic substance. Nitrile compounds can be toxic if ingested, inhaled, or absorbed through the skin, and some can release hydrogen cyanide under certain conditions. The phenyl group may also contribute to its toxicological profile. Therefore, a precautionary approach is essential.
Core Safety Principles:
-
Minimize Exposure: All handling procedures should be designed to minimize the risk of inhalation, skin contact, and eye contact.
-
Engineering Controls: Whenever possible, work with this compound in a designated area with robust engineering controls, such as a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this chemical.
-
Preparedness: Be prepared for emergencies, including spills and accidental exposures.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to provide a reliable barrier against exposure.
| Protection Type | Specification | Standard |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. | Conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber recommended, check manufacturer's compatibility data). A lab coat or chemical-resistant apron. | EN 374 for gloves. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used if working outside of a fume hood or if there is a risk of aerosolization. | NIOSH or European Standard EN 149.[1] |
| Body Protection | A lab coat, closed-toe shoes, and long pants are mandatory. For larger quantities or increased risk of splashing, chemical-resistant coveralls are recommended. |
Causality Behind PPE Choices:
-
Eye Protection: The eyes are highly susceptible to chemical splashes. Goggles provide a seal around the eyes, while a face shield offers broader protection against splashes to the entire face.
-
Skin Protection: Nitrile gloves offer good resistance to a wide range of chemicals. A lab coat protects the skin on the arms and torso from incidental contact.
-
Respiratory Protection: Inhalation is a primary route of exposure for volatile or dusty compounds. A respirator is crucial in the absence of adequate engineering controls to prevent the intake of harmful vapors or particles.
Step-by-Step Handling Procedures
A systematic workflow is essential for safe handling.
3.1. Preparation and Weighing:
-
Designated Area: Conduct all handling of 2-Amino-2-methyl-4-phenylbutanenitrile inside a certified chemical fume hood.
-
Pre-Handling Check: Before starting, ensure all necessary PPE is donned correctly and that an emergency eyewash station and safety shower are accessible.
-
Weighing: If weighing the solid, do so in the fume hood on a tared weigh boat or paper. Avoid creating dust.
-
Solution Preparation: If preparing a solution, add the solid to the solvent slowly to avoid splashing. Keep the container covered as much as possible.
3.2. During the Experiment:
-
Containment: Keep all containers with the chemical sealed when not in use.
-
Avoid Aerosols: Be mindful of operations that could generate aerosols, such as vigorous shaking or sonication.
-
Heating: If heating is required, use a controlled heating source like a heating mantle or oil bath within the fume hood. Avoid open flames.
-
Monitoring: Continuously monitor the experiment for any signs of unexpected reactions.
3.3. Post-Experiment:
-
Decontamination: Wipe down the work area in the fume hood with an appropriate solvent to decontaminate surfaces.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination: gloves first, then face shield or goggles, followed by the lab coat.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1]
Spill Management Plan
Immediate and appropriate action is critical in the event of a spill.
4.1. Small Spill (inside a fume hood):
-
Alert: Alert others in the immediate area.
-
Contain: Use an absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain the spill.
-
Neutralize (if applicable): For acidic or basic solutions, neutralization may be necessary.
-
Collect: Carefully scoop the absorbed material into a labeled, sealable waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.
4.2. Large Spill (outside a fume hood):
-
Evacuate: Evacuate the immediate area.
-
Alert: Notify your institution's environmental health and safety (EHS) department and follow their emergency procedures.
-
Ventilate: If safe to do so, increase ventilation to the area.
-
Restrict Access: Prevent entry to the spill area.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
